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  • Product: Ethyl 8-chloro-7-oxooctanoate
  • CAS: 57956-78-2

Core Science & Biosynthesis

Foundational

Ethyl 8-Chloro-7-Oxooctanoate: Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary In the realm of synthetic organic chemistry and drug development, bifunctional aliphatic building blocks are highly prized for their orthogonal reactivity. Ethyl 8-chloro-7-oxooctanoate is a premier exa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, bifunctional aliphatic building blocks are highly prized for their orthogonal reactivity. Ethyl 8-chloro-7-oxooctanoate is a premier example of such a molecule. Featuring both a terminal alpha-chloroketone and an ethyl ester separated by a flexible pentylene bridge, it serves as a critical electrophilic intermediate. This technical whitepaper provides an authoritative guide to its structural properties, details a self-validating synthetic methodology based on classical homologation techniques, and outlines its downstream applications in the synthesis of heterocyclic therapeutics, including biotin analogs.

Structural Identity and Physicochemical Properties

Ethyl 8-chloro-7-oxooctanoate is an 8-carbon linear chain derivative (octanoate). The orthogonal nature of its functional groups allows for selective transformations: the highly electrophilic chloromethyl ketone at the C7-C8 position is primed for nucleophilic substitution ( SN​2 ) and cyclization reactions, while the C1 ethyl ester remains stable under neutral to mildly acidic conditions, allowing for subsequent hydrolysis or functionalization post-cyclization[1].

The definitive structural and quantitative data for this compound are summarized in Table 1 below, verified against and analytical standards[2].

Table 1: Quantitative Structural and Physicochemical Data

PropertyValue
Chemical Name Ethyl 8-chloro-7-oxooctanoate
CAS Registry Number 57956-78-2
Molecular Formula C10H17ClO3
Molecular Weight 220.69 g/mol
SMILES CCOC(=O)CCCCCC(=O)CCl
InChIKey FHGFRSGXBIOCAM-UHFFFAOYSA-N
Monoisotopic Mass 220.08662 Da

Mechanistic Synthesis: The Arndt-Eistert Homologation

The most reliable and historically significant synthesis of ethyl 8-chloro-7-oxooctanoate was detailed by [3]. The synthesis relies on the reaction of an acid chloride with diazomethane to form a diazoketone, followed by treatment with anhydrous hydrogen chloride[1][4].

Causality and Mechanistic Insights
  • Starting Material Nomenclature : The original literature refers to the starting material as ethyl ϵ -chloroformyl caproate[1]. In modern IUPAC nomenclature, this is ethyl 6-chloroformylhexanoate (the acid chloride of monoethyl pimelate).

  • Diazomethane Stoichiometry : The acid chloride must be added to an excess of diazomethane. This is not merely a stoichiometric requirement; the excess diazomethane acts as an internal base to scavenge the HCl byproduct formed during the initial acylation. If only one equivalent is used, the liberated HCl will prematurely react with the intermediate to form the chloromethyl ketone, which can then undergo unwanted side reactions.

  • Anhydrous Halogenation : Anhydrous conditions during the HCl addition are non-negotiable. The presence of adventitious water will intercept the highly reactive diazonium intermediate, leading to the formation of a hydroxymethyl ketone rather than the desired chloromethyl target.

SynthesisPathway A Monoethyl Pimelate (EtOOC-(CH2)5-COOH) B Ethyl 6-chloroformylhexanoate (EtOOC-(CH2)5-COCl) A->B SOCl2 Reflux C Diazoketone Intermediate (EtOOC-(CH2)5-CO-CHN2) B->C CH2N2 (Excess) Ether, 0°C D Ethyl 8-chloro-7-oxooctanoate (EtOOC-(CH2)5-CO-CH2Cl) C->D Dry HCl gas Ether

Figure 1: Mechanistic synthesis of ethyl 8-chloro-7-oxooctanoate via Arndt-Eistert homologation.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that all synthetic workflows incorporate in-process analytical checks to prevent downstream failures. The following protocol is designed as a self-validating system[1][4].

Safety Warning: Diazomethane is highly toxic and explosive. All operations must be conducted in a specialized fume hood using specialized glassware devoid of ground-glass joints.

Step-by-Step Methodology
  • Preparation and Drying of Diazomethane:

    • Generate diazomethane from N-methyl-N-nitrosourea (or Diazald) and aqueous KOH.

    • Distill the ethereal diazomethane directly over KOH pellets.

    • Expert Insight: The KOH pellets dry the ethereal solution in situ, preventing the subsequent hydrolysis of the moisture-sensitive acid chloride starting material.

  • Diazoketone Formation:

    • Dissolve ethyl 6-chloroformylhexanoate (1.0 equiv) in absolute diethyl ether and cool to 0°C in an ice bath.

    • Slowly add the distilled ethereal diazomethane (approx. 2.5 to 3.0 equiv) under continuous, gentle stirring.

    • Validation Check 1: Monitor the reaction via IR spectroscopy. The successful formation of the intermediate is validated by the disappearance of the acid chloride carbonyl stretch ( 1800 cm −1 ) and the appearance of the distinct diazo stretch ( 2100 cm −1 ).

  • Halogenation via Anhydrous HCl:

    • Allow the reaction mixture to stand for 12–20 hours at 0°C to 4°C to ensure complete conversion.

    • Begin bubbling dry HCl gas into the solution with vigorous stirring. The HCl protonates the diazoketone, transforming the diazo group into an excellent leaving group ( N2​ ), which is subsequently displaced by the chloride ion.

    • Validation Check 2: The reaction is complete when nitrogen gas evolution visibly ceases.

  • Workup and Isolation:

    • Remove the ether solvent in vacuo.

    • Add a small volume of absolute ethanol to quench any residual reactive species, and distill the residue in vacuo to isolate the crude ethyl 8-chloro-7-oxooctanoate as an oil.

Applications in Drug Development and Heterocyclic Chemistry

Because of its highly electrophilic alpha-chloroketone moiety, ethyl 8-chloro-7-oxooctanoate is a prime candidate for constructing complex heterocyclic libraries, particularly in Fragment-Based Drug Discovery (FBDD).

  • Synthesis of Biotin Analogs: As demonstrated in foundational biochemical research, reacting this compound with potassium phthalimide yields ethyl 8-phthalimido-7-oxooctanoate. Subsequent hydrolysis and cyclization yield imidazolidone aliphatic acids, which are critical in the study of biotin (Vitamin B7) antagonism and metabolic pathways[1][3].

  • Thiazole and Imidazole Ring Formation: The chloromethyl ketone can react with thiourea or amidines via the Hantzsch synthesis to form 2-aminothiazole or imidazole rings, respectively. This appends a lipophilic 6-carbon ester chain directly to the heterocycle, providing an ideal linker for PROTACs or targeted protein degraders.

Applications Core Ethyl 8-chloro-7-oxooctanoate (Key Intermediate) App1 Phthalimido Ester Synthesis (N-alkylation) Core->App1 Potassium Phthalimide App3 Thiazole/Imidazole Rings (Hantzsch Synthesis) Core->App3 Thiourea / Amidines App2 Imidazolidone Aliphatic Acids (Biotin Analogs) App1->App2 Hydrolysis & Cyclization

Figure 2: Downstream applications of ethyl 8-chloro-7-oxooctanoate in heterocyclic chemistry.

References

  • Dittmer, K., Ferger, M. F., & du Vigneaud, V. (1946). Synthesis of imidazolidone aliphatic acids. The Journal of Biological Chemistry, 164(1), 19-28. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 8-chloro-7-oxooctanoate (CID 155859059). URL:[Link]

Sources

Exploratory

Discovery and History of Ethyl 8-chloro-7-oxooctanoate: A Foundational Intermediate in Biotin Analog Synthesis

As a Senior Application Scientist specializing in synthetic probe design and covalent inhibitor development, I often observe that commercially available aliphatic building blocks are taken for granted. However, compounds...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic probe design and covalent inhibitor development, I often observe that commercially available aliphatic building blocks are taken for granted. However, compounds like ethyl 8-chloro-7-oxooctanoate carry a rich historical pedigree. Originally synthesized to map the pharmacophore of essential vitamins, this halomethyl ketone remains a masterclass in controlled homologation and regioselective functionalization.

This whitepaper dissects the historical discovery, chemical properties, and self-validating synthetic workflows of ethyl 8-chloro-7-oxooctanoate, providing researchers with an authoritative guide to its utility in modern drug development.

Historical Context: The Quest for Antibiotins

In the mid-1940s, the biochemical community was intensely focused on understanding the structural requirements for biotin binding. The discovery that desthiobiotin—a biotin derivative lacking the sulfur atom—was as active as biotin in stimulating yeast growth, yet acted as a potent competitive inhibitor (antibiotin) in Lactobacillus casei, spurred a race to synthesize novel cyclic urea compounds[1].

To systematically probe this dual activity, researchers needed to synthesize imidazolidone aliphatic acids with varying carbon chain lengths. In 1946, Karl Dittmer, Melville F. Ferger, and Vincent du Vigneaud published a landmark paper in the Journal of Biological Chemistry detailing the synthesis of these analogs[1].

Building the imidazolidone ring required a reliable α -amino ketone intermediate. Direct halogenation of aliphatic ketones is notoriously unselective, often leading to over-chlorination or mixtures of regioisomers. To circumvent this, the authors utilized an elegant Arndt-Eistert-type homologation strategy, specifically synthesizing ethyl 8-chloro-7-oxooctanoate as the linchpin halomethyl ketone intermediate. This allowed for a clean downstream Gabriel synthesis to install the necessary nitrogen atom.

Chemical Identity and Quantitative Data

Today, ethyl 8-chloro-7-oxooctanoate is recognized as a versatile bifunctional building block, featuring both a reactive α -chloroketone for nucleophilic displacement and a terminal ethyl ester for further functionalization[2].

Table 1: Physicochemical Properties of Ethyl 8-chloro-7-oxooctanoate

PropertyValue
IUPAC Name Ethyl 8-chloro-7-oxooctanoate
CAS Registry Number 57956-78-2
Molecular Formula C10H17ClO3
Monoisotopic Mass 220.08662 Da
Molecular Weight 220.69 g/mol
SMILES String CCOC(=O)CCCCCC(=O)CCl
InChI Key FHGFRSGXBIOCAM-UHFFFAOYSA-N
Commercial Purity 95%

Data synthesized from modern chemical registries including PubChem and commercial suppliers[2],[3].

Mechanistic Pathway: Controlled Homologation

The synthesis of ethyl 8-chloro-7-oxooctanoate relies on the controlled reaction of an acid chloride with diazomethane.

Causality of Experimental Choices: Why use diazomethane instead of direct chlorination? By converting monoethyl pimelate (a 7-carbon dicarboxylic acid monoester) to its acid chloride and reacting it with diazomethane, the carbon chain is extended by one atom (homologation). More importantly, it yields an α -diazoketone. When treated with anhydrous HCl, the diazo carbon is protonated, turning the nitrogen gas into an exceptional leaving group. The chloride ion then attacks via an SN​2 mechanism, yielding a strictly mono-chlorinated α -chloroketone with zero risk of di-chlorination.

SynthesisWorkflow N1 Pimelic Acid HOOC-(CH2)5-COOH N2 Monoethyl Pimelate HOOC-(CH2)5-COOEt N1->N2 EtOH, H+ (Monoesterification) N3 Ethyl 6-chloroformylhexanoate ClOC-(CH2)5-COOEt N2->N3 SOCl2 (Acyl Chloride Formation) N4 Diazoketone Intermediate N2CH-CO-(CH2)5-COOEt N3->N4 CH2N2 (Excess) (Arndt-Eistert Homologation) N5 Ethyl 8-chloro-7-oxooctanoate ClCH2-CO-(CH2)5-COOEt N4->N5 HCl (dry) (Nucleophilic Substitution) N6 Ethyl 8-phthalimido-7-oxooctanoate PhthN-CH2-CO-(CH2)5-COOEt N5->N6 Potassium Phthalimide (Gabriel Synthesis)

Figure 1: Synthetic pathway of ethyl 8-chloro-7-oxooctanoate and its phthalimido derivative.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following historical protocol has been annotated with Validation Checkpoints . These checkpoints transform the methodology from a simple recipe into a self-validating system, allowing the chemist to confirm causality and reaction progress in real-time[1].

Phase 1: Diazomethane Homologation and Chlorination

Safety Warning: Diazomethane is highly toxic and explosive. It must be generated in situ using specialized glassware with polished joints behind a blast shield.

  • Acid Chloride Formation : Treat 0.089 mol of monoethyl pimelate with purified thionyl chloride ( SOCl2​ ).

    • Validation Checkpoint: The reaction is complete when the evolution of HCl and SO2​ gases ceases. Excess SOCl2​ is removed in vacuo to yield ethyl 6-chloroformylhexanoate.

  • Diazomethane Generation : Generate 0.13 mol of diazomethane ( CH2​N2​ ) from nitrosomethylurea and KOH. Distill the ethereal CH2​N2​ over KOH pellets into a receiving flask containing 200 mL of absolute diethyl ether.

  • Diazoketone Formation : Cool the acid chloride solution in an ice bath and slowly add the ethereal diazomethane with continuous stirring. Allow to stand for 20 hours.

    • Causality & Validation Checkpoint: Why 0.13 mol of CH2​N2​ for 0.089 mol of acid chloride? The reaction generates HCl . If HCl reacts with the diazoketone prematurely, it forms the chloromethyl ketone, which can then be attacked by unreacted diazomethane. The excess diazomethane acts as a basic scavenger for HCl , ensuring the α -diazoketone is the sole intermediate. The persistence of a yellow tint in the ether validates that excess diazomethane is present.

  • Nucleophilic Substitution : Pass dry HCl gas into the solution with stirring.

    • Validation Checkpoint: The anhydrous HCl protonates the diazo group. The reaction is visually validated by the brisk evolution of nitrogen gas ( N2​ ). Once nitrogen evolution completely ceases, the conversion to the chloromethyl ketone is complete.

  • Isolation : Remove the ether in vacuo, add a few mL of absolute ethanol, and distill under reduced pressure to yield 17.7 g of crude ethyl 8-chloro-7-oxooctanoate.

Phase 2: Gabriel Synthesis (Downstream Application)

To prove the utility of the halomethyl ketone, it is immediately converted to a protected amine[1].

  • Reagent Mixing : Add 17.5 g of the crude ethyl 8-chloro-7-oxooctanoate and 10 g of potassium phthalimide to 40 mL of dry xylene.

  • Reflux : Heat the mixture under reflux for 8 hours.

    • Causality: The bulky phthalimide anion requires high activation energy to perform an SN​2 displacement on the sterically hindered α -carbon of the ketone. Xylene provides the necessary high-boiling environment (~140°C) to drive the reaction to completion.

  • Purification : Filter the hot mixture to remove precipitated KCl salts. Remove xylene in vacuo. Cooling the residual oil to -10°C induces crystallization, yielding pure ethyl 8-phthalimido-7-oxooctanoate after recrystallization from ethanol-water.

Modern Applications in Drug Development

While originally designed for synthesizing desthiobiotin analogs, the chemical architecture of ethyl 8-chloro-7-oxooctanoate has profound implications for modern drug development.

Halomethyl ketones are widely deployed today as irreversible covalent inhibitors and activity-based protein profiling (ABPP) probes. The α -chloroketone moiety acts as a highly specific electrophile that targets the nucleophilic thiol groups of catalytic cysteines or the hydroxyl groups of catalytic serines in protease active sites. The 7-carbon aliphatic chain provided by the octanoate backbone serves as an excellent hydrophobic linker, allowing the electrophilic warhead to reach deep into hydrophobic binding pockets while the terminal ethyl ester provides a synthetic handle for attaching fluorophores or biotin tags for pull-down assays.

References

  • Dittmer, K., Ferger, M. F., & du Vigneaud, V. (1946). Synthesis of imidazolidone aliphatic acids. The Journal of Biological Chemistry, 164(1), 19-28. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155859059, Ethyl 8-chloro-7-oxooctanoate. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on Ethyl 8-Chloro-7-Oxooctanoate: Commercial Sourcing, Synthesis, and Application Workflows

Chemical Profile and Mechanistic Utility Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and drug discovery[1]. Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Mechanistic Utility

Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and drug discovery[1]. Structurally, it features a terminal ethyl ester and an α -chloroketone moiety, separated by a pentamethylene linker. This specific chain length is highly relevant in medicinal chemistry, as it mimics lipidic chains found in fatty acids and serves as an optimal spacer in the design of proteolysis targeting chimeras (PROTACs) or histone deacetylase (HDAC) inhibitors.

The α -chloroketone group is a potent electrophile. In our experience, this makes it an ideal precursor for constructing complex heterocycles—such as thiazoles and imidazoles—or for undergoing stereoselective reductions to form terminal epoxides.

Commercial Availability and Supplier Landscape

When sourcing this compound, researchers must navigate varying lead times and purity grades. Because α -chloroketones can be prone to degradation (e.g., polymerization or hydrolysis) if exposed to moisture or ambient temperatures for prolonged periods, selecting a supplier with robust cold-chain logistics and verified Certificates of Analysis (CoA) is critical for experimental reproducibility.

Quantitative Supplier Data

The following table summarizes the primary commercial suppliers, catalog specifications, and typical availability for ethyl 8-chloro-7-oxooctanoate[1][2].

SupplierCatalog / SKUPurityTypical Availability
ENAH961CD36A 95%Ships in 7 days (R&D scale)
SY0671943 95%Catalog / Bulk Request
BD02781827 95%Pre-Packaged Inventory

Scientific Integrity: Self-Validating Synthesis & QC Protocol

If commercial lead times are prohibitive, or if isotopic labeling (e.g., 13C or 2H ) is required for metabolic tracking, researchers may synthesize the compound in-house. The most reliable method is the approach starting from pimelic acid monoethyl ester[3].

Causality in Experimental Choices: The activation of the carboxylic acid to an acid chloride must be strictly anhydrous to prevent hydrolysis back to the starting material. The subsequent reaction with diazomethane forms a diazoketone, which is relatively stable[3]. The controlled addition of anhydrous HCl gas selectively displaces the diazo group with a chloride ion, yielding the α -chloroketone without cleaving the ethyl ester. Excess diazomethane is utilized in step 3 to ensure that the HCl byproduct from the acid chloride does not prematurely react with the diazoketone, which would lead to unwanted side products[3].

Step-by-Step Protocol: Synthesis and Validation
  • Activation: Dissolve 10 mmol of pimelic acid monoethyl ester in 20 mL of anhydrous dichloromethane (DCM). Add 12 mmol of thionyl chloride ( SOCl2​ ) and a catalytic drop of DMF. Reflux for 2 hours.

  • Concentration: Remove the solvent and excess SOCl2​ under reduced pressure to yield the crude acid chloride.

  • Diazo Transfer: Dissolve the acid chloride in anhydrous ether (10 mL) and add it dropwise to an ethereal solution of diazomethane (30 mmol) at 0°C. Stir for 1 hour to form the diazoketone.

  • Chlorination: Purge the solution with anhydrous HCl gas at 0°C until nitrogen evolution ceases.

  • Workup: Wash the organic layer with saturated NaHCO3​ , dry over MgSO4​ , and concentrate under a vacuum.

  • Validation (Self-Validating System): Run a 1H -NMR spectrum of the crude product. The appearance of a distinct singlet near δ 4.1 ppm that integrates to 2 protons confirms the successful formation of the −C(=O)−CH2​−Cl group. The preservation of the ethyl ester quartet ( δ ~4.1 ppm) and triplet ( δ ~1.2 ppm) validates that the ester moiety remained intact during the acidic chlorination step.

SynthWorkflow A Pimelic Acid Monoethyl Ester B Activation (SOCl2) Acid Chloride A->B Step 1 C Diazomethane Diazoketone B->C Step 2 D HCl Treatment Alpha-Chlorination C->D Step 3 E Ethyl 8-chloro-7-oxooctanoate D->E Step 4

Synthetic workflow for ethyl 8-chloro-7-oxooctanoate via a diazoketone intermediate.

Application Workflow: Hantzsch Thiazole Synthesis

Ethyl 8-chloro-7-oxooctanoate is frequently deployed in the[4]. The α -chloroketone reacts with thioamides to form substituted thiazoles, which are prevalent pharmacophores in antimicrobial and antineoplastic agents[4].

Causality in Experimental Choices: The initial nucleophilic attack of the thioamide sulfur on the α -carbon displaces the chloride ion[4]. Subsequent intramolecular cyclization onto the ketone carbonyl forms a hydroxythiazoline intermediate. The acidic byproduct (HCl) generated in situ naturally facilitates the dehydration of this intermediate, driving the reaction forward to yield the fully aromatic and thermodynamically stable thiazole ring[4].

Step-by-Step Protocol: Thiazole Formation
  • Reaction Setup: Combine 1.0 eq of ethyl 8-chloro-7-oxooctanoate and 1.1 eq of a selected thioamide (or thiourea) in absolute ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours while monitoring via TLC.

  • Dehydration: Allow the in situ generated HCl to catalyze the dehydration of the hydroxythiazoline intermediate.

  • Isolation: Cool the reaction to room temperature, neutralize carefully with aqueous ammonia to precipitate the product, and extract with ethyl acetate. Purify the target pharmacophore via silica gel chromatography.

Hantzsch A Ethyl 8-chloro-7-oxooctanoate C Condensation (Ethanol, Reflux) A->C B Thioamide / Thiourea B->C D Cyclization & Dehydration C->D E Thiazole Derivative D->E

Hantzsch thiazole synthesis utilizing ethyl 8-chloro-7-oxooctanoate and a thioamide.

Procurement Strategies and Supply Chain Risk Management

To mitigate supply chain bottlenecks during critical drug development phases, it is recommended to maintain a dual-sourcing strategy. Procure smaller, high-purity aliquots (e.g., 100 mg to 1 g) from rapid-shipment suppliers like Sigma-Aldrich for initial assay validation[1]. For scale-up manufacturing, engage with bulk synthesis providers like Accela ChemBio or BLD Pharm[2][5]. Upon receipt, the material should be blanketed with inert gas (Argon or Nitrogen) and stored at -20°C to prevent slow degradation of the reactive α -chloroketone moiety.

References

  • Accela ChemBio Product Catalog | 57956-78-2, Ethyl 8-Chloro-7-oxooctanoate |[Link][2]

  • Organic Chemistry Portal | Arndt-Eistert Synthesis |[Link][3]

  • MDPI Molecules | An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives |[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Chemoselective Approach to the Synthesis of Ethyl 8-Chloro-7-Oxooctanoate

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 8-chloro-7-oxooctanoate, a valuable bifunctional molecule for pharmaceutical and chemical synthesis. The protocol details a robust, multi-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 8-chloro-7-oxooctanoate, a valuable bifunctional molecule for pharmaceutical and chemical synthesis. The protocol details a robust, multi-step procedure beginning with the selective formation of an organometallic intermediate from 1-bromo-5-chloropentane. To circumvent the high reactivity of Grignard reagents which can lead to over-addition and side-product formation, this guide focuses on a chemoselective approach involving transmetalation to a less nucleophilic organocadmium reagent. The subsequent acylation with ethyl chlorooxoacetate affords the target γ-keto ester in good yield. This application note provides in-depth theoretical background, a detailed step-by-step protocol, safety considerations, and expected outcomes to aid researchers in successfully synthesizing this key chemical intermediate.

Introduction and Synthetic Strategy

Ethyl 8-chloro-7-oxooctanoate is a versatile synthetic intermediate possessing two distinct reactive sites: a terminal chloroalkane and a β-keto ester moiety. This structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and for introducing functionalized side chains in drug development.

The synthesis of this target molecule from 1-bromo-5-chloropentane presents a significant challenge in chemoselectivity. The starting material contains two different halogen atoms, allowing for the selective formation of an organometallic reagent at the more reactive carbon-bromine bond. The primary challenge, however, lies in the subsequent acylation step. Highly reactive organometallic species like Grignard reagents readily add to acyl chlorides to form ketones, but can then react further with the newly formed ketone to produce tertiary alcohols as a byproduct.[1][2]

To address this, our proposed synthetic strategy employs a transmetalation step. A Grignard reagent is first prepared from 1-bromo-5-chloropentane. This is then converted in situ to a less reactive organocadmium reagent by treatment with anhydrous cadmium chloride.[3][4] Organocadmium reagents are known to react cleanly with acyl chlorides to furnish ketones, without significant further reaction with the ketone product.[3][5][6] The synthesis is completed by the acylation of the organocadmium species with ethyl chlorooxoacetate.

The overall synthetic pathway is depicted in the workflow diagram below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Transmetalation cluster_2 Step 3: Acylation cluster_3 Step 4: Work-up and Purification A 1-Bromo-5-chloropentane D 5-Chloro-1-pentylmagnesium bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous THF C->D Initiator: I₂ F Bis(5-chloro-1-pentyl)cadmium (Organocadmium Reagent) D->F E Anhydrous Cadmium Chloride (CdCl₂) E->F H Ethyl 8-chloro-7-oxooctanoate (Target Molecule) F->H G Ethyl Chlorooxoacetate G->H I Aqueous NH₄Cl Quench H->I J Extraction with Diethyl Ether I->J K Column Chromatography J->K L Pure Product K->L

Sources

Application

Application Note: Protocol for the Preparation of Ethyl 6-oxo-8-chloro-caprylate

Executive Summary & Mechanistic Rationale Ethyl 6-oxo-8-chloro-caprylate (also known as ethyl 8-chloro-6-oxooctanoate) is a highly functionalized intermediate critical to the total synthesis of α-lipoic acid, a universal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-oxo-8-chloro-caprylate (also known as ethyl 8-chloro-6-oxooctanoate) is a highly functionalized intermediate critical to the total synthesis of α-lipoic acid, a universal antioxidant widely utilized in pharmaceutical formulations[1]. The preparation of this compound relies on a highly controlled, Lewis acid-catalyzed Friedel-Crafts acylation, specifically the insertion of ethylene gas into an acyl chloride precursor[2].

Causality in Reaction Design: The core transformation is initiated by the complexation of anhydrous aluminum trichloride (AlCl₃) with ethyl 6-chloro-6-oxohexanoate. This coordination generates a highly electrophilic acylium ion[3]. When ethylene gas is introduced, its π-electrons attack the acylium ion, forming a primary carbocation that is rapidly trapped by the chloride ion from the [AlCl₄]⁻ counterion, yielding the β-chloro ketone structure[2].

Two critical mechanistic parameters dictate the success of this reaction:

  • Stoichiometric Excess of AlCl₃: Unlike traditional catalytic processes, AlCl₃ must be used in a stoichiometric excess (typically 1.5 equivalents). The Lewis acid strongly coordinates to both the ester carbonyl of the starting material and the newly formed ketone carbonyl of the product. This stable complexation effectively removes the catalyst from the active cycle; thus, a >1.0 equivalent ratio is mandatory to drive the reaction to completion[1].

  • Thermal Control During Hydrolysis: The stable AlCl₃-product complex must be broken down via aqueous hydrolysis to liberate the free target compound[1]. This decomposition is violently exothermic. If the internal temperature exceeds 35 °C, the localized heat drives the premature elimination of hydrogen chloride (HCl), converting the desired product into an undesired α,β-unsaturated ketone (ethyl 6-oxo-7-octenoate)[1].

Process Workflow

G N1 Monoethyl Adipate N2 Ethyl 6-chloro-6-oxohexanoate (Acyl Chloride) N1->N2 SOCl2 or Triphosgene Reflux N3 AlCl3-Product Complex N2->N3 Ethylene Gas + AlCl3 DCE, 10-25°C N4 Ethyl 6-oxo-8-chloro-caprylate (Target Product) N3->N4 H2O Hydrolysis Temp < 35°C

Chemical synthesis workflow for ethyl 6-oxo-8-chloro-caprylate via Friedel-Crafts acylation.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry for Friedel-Crafts Addition

Reagent Function Equivalents Mass/Vol Ratio
Ethyl 6-chloro-6-oxohexanoate Substrate 1.0 eq 1.0 w/w
Aluminum Trichloride (Anhydrous) Lewis Acid / Reactant 1.5 eq 1.25 w/w
Ethylene Gas Reactant Excess Continuous Bubbling
1,2-Dichloroethane (DCE) Solvent N/A ~3.5 w/w

| Water (for Hydrolysis) | Quenching Agent | Excess | 10.0 - 12.0 w/w |

Table 2: Critical Process Parameters (CPPs) & Self-Validation Checks

Process Step Parameter Target Range Consequence of Deviation / Validation Metric
Acyl Chloride Addition Temperature 20–25 °C >25 °C: Impurity formation; <20 °C: Sluggish reaction.
Ethylene Insertion Reaction Time 3 Hours Validation: Cessation of precursor consumption via GC/TLC.
Hydrolysis Max Temperature < 35 °C >35 °C: HCl elimination yielding unsaturated ketone[1].

| Hydrolysis | Circulation Time | 45–60 mins | Validation: Clean phase separation into two distinct layers[1]. |

Step-by-Step Experimental Protocol

Phase 1: Precursor Activation (Acyl Chloride Synthesis)
  • Setup: Charge a dry, inert-gas-flushed round-bottom flask (or reactor) with monoethyl adipate and a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination: Slowly add an excess of thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) at room temperature[4].

  • Reflux: Heat the mixture to reflux (approx. 60–80 °C) for 4 hours. Self-Validation: The reaction is complete when the evolution of acidic gases (SO₂ and HCl) ceases.

  • Isolation: Remove the excess chlorinating agent under reduced pressure to isolate crude ethyl 6-chloro-6-oxohexanoate as a reactive intermediate[4].

Phase 2: Friedel-Crafts Ethylene Insertion
  • Catalyst Suspension: In a separate flame-dried reactor equipped with a mechanical stirrer, gas dispersion tube, and an external cooling jacket, suspend anhydrous AlCl₃ (1.5 eq) in 1,2-dichloroethane (DCE)[1].

  • Cooling: Cool the suspension to 10–18 °C using an ice-brine bath[1].

  • Substrate Addition: Add the ethyl 6-chloro-6-oxohexanoate (1.0 eq) dropwise. Crucial: Maintain the internal temperature strictly between 20–25 °C to prevent uncontrolled exotherms during the initial complexation[1].

  • Ethylene Bubbling: Once the addition is complete, bubble ethylene gas continuously through the mixture for 3 hours while maintaining the temperature at 20–25 °C[1][3].

Phase 3: Controlled Hydrolysis and Isolation
  • Preparation: Prepare a hydrolysis vessel containing cold water (approximately 10 to 12 times the weight of the acyl chloride precursor)[1].

  • Quenching: Slowly transfer the reaction mixture into the water under vigorous stirring.

  • Thermal Management (Critical): To manage the massive exotherm from the AlCl₃ decomposition, continuously circulate the aqueous mixture through an external graphite condenser (cooled with ice-brine)[1]. Ensure the internal temperature never exceeds 35 °C[1].

  • Digestion: Continue circulation and stirring for 45 to 60 minutes until the hydrolysis of the complex is complete[1].

  • Phase Separation: Allow the mixture to settle for 1 hour. Self-Validation: A clean separation into an upper aqueous layer and a lower organic layer (DCE containing the product) must be observed[1].

  • Purification: Collect the lower organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate the organic phase under reduced pressure to yield ethyl 6-oxo-8-chloro-caprylate as a pale yellow oil.

Scale-Up & Safety Considerations

When transitioning this protocol from the bench to a pilot scale, the primary bottleneck is the heat removal capacity during Phase 3 (Hydrolysis). Standard jacket cooling is often insufficient due to the rapid kinetics of AlCl₃ decomposition in water. Utilizing a continuous circulation loop through a high-efficiency graphite condenser is mandatory to maintain the <35 °C threshold, thereby preventing product degradation and reducing the total volume of wastewater generated by up to 50% compared to traditional batch-ice dumping methods[1].

References

  • BenchChem: 8-Chloro-6-hydroxyoctanoic acid ethyl ester.
  • Google Patents CN102731307B: Preparation method of ethyl 6-oxo-8-chloro-capryl
  • RSC Publishing: α-Lipoic acid chemistry: the past 70 years.
  • BenchChem: 6-Chloro-6-oxohexanoic acid.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Lipoic Acid Derivatives from Ethyl 8-Chloro-7-Oxooctanoate

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of α-Lipoic Acid and its Synthetic Precursors Alpha-lipoic acid (ALA), a naturally occurring organosulfur compou...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α-Lipoic Acid and its Synthetic Precursors

Alpha-lipoic acid (ALA), a naturally occurring organosulfur compound, is a vital cofactor in aerobic metabolism.[1] Its potent antioxidant properties have established its importance in treating conditions like diabetic neuropathy, and it is actively investigated for a range of other therapeutic applications, including neuroprotection and anti-inflammatory roles.[2] The biological activity resides primarily in the (R)-enantiomer, making stereoselective synthesis a critical goal for pharmaceutical development to maximize efficacy and minimize potential side effects from the (S)-form.[3]

This guide focuses on the versatile starting material, ethyl 8-chloro-7-oxooctanoate , a key intermediate that provides a strategic entry point into the synthesis of not only racemic ALA but also, more importantly, the enantiomerically pure (R)-α-lipoic acid and its derivatives. The presence of both a terminal chloro group and a ketone functionality within its eight-carbon backbone makes it an ideal substrate for sequential, controlled chemical transformations.[4]

This document provides a detailed exploration of the synthetic pathways originating from this precursor, emphasizing the causality behind experimental choices and providing robust, field-tested protocols.

Part 1: The Synthetic Blueprint: From Chloro-Ketoester to Dithiolane

The conversion of ethyl 8-chloro-7-oxooctanoate to α-lipoic acid is a multi-step process that hinges on two pivotal transformations: the stereoselective reduction of the C7-keto group and the subsequent formation of the 1,2-dithiolane ring. The most efficient and elegant strategies employ a chemoenzymatic approach to establish the desired stereocenter early in the synthesis.

G A Ethyl 8-chloro-7-oxooctanoate B (R)-Ethyl 8-chloro-6-hydroxyoctanoate A->B  Enzymatic  Reduction C (R)-Ethyl 6,8-dichlorooctanoate B->C  Chlorination  (e.g., SOCl₂) D (R)-α-Lipoic acid ethyl ester C->D  Dithiolane Formation  (e.g., Na₂S₂) E (R)-α-Lipoic Acid D->E  Ester Hydrolysis F Lipoic Acid Derivatives E->F  Derivatization  (e.g., Esterification, Amidation)

Figure 1: General synthetic workflow from the precursor to (R)-α-lipoic acid and its derivatives.

Part 2: Core Protocols and Methodologies

Protocol 1: Chemoenzymatic Synthesis of (R)-Ethyl 8-chloro-6-hydroxyoctanoate

Rationale: The introduction of chirality at the C6 position is the most critical step for producing the biologically active (R)-ALA. While classical chemical methods can be used, enzymatic reduction offers unparalleled stereoselectivity (>99% enantiomeric excess), avoiding the need for difficult chiral resolutions later in the synthesis.[5] Ketoreductases, particularly from Candida parapsilosis (CpAR2), have shown exceptional activity and selectivity for this specific substrate.[5] A co-factor regeneration system, typically using glucose dehydrogenase (GDH), is employed to make the process economically viable by recycling the expensive NADPH cofactor.[2][5]

Experimental Protocol:

Parameter Value / Reagent Notes
Biocatalyst E. coli cells co-expressing ketoreductase (e.g., CpAR2) and GDHLyophilized whole cells are often used for ease of handling and stability.
Substrate Ethyl 8-chloro-6-oxooctanoateTypically used at a concentration of 50 g/L.[2]
Cofactor NADP+Used in catalytic amounts (e.g., 0.05 g/L) due to the regeneration system.[2]
Cosubstrate D-GlucoseStoichiometric excess is required for cofactor regeneration.
Buffer Potassium Phosphate Buffer (100 mM, pH 6.5-7.5)The optimal pH can vary slightly depending on the specific enzyme.[2]
Temperature 25-30 °CBalances enzyme activity and stability.[2]
Reaction Time 4-6 hoursMonitor by TLC or HPLC for substrate conversion (>95%).[2]

Step-by-Step Methodology:

  • To a temperature-controlled reaction vessel, add potassium phosphate buffer, D-glucose, and NADP+. Stir until all solids are dissolved.

  • Add the biocatalyst (lyophilized cells) to the buffer and stir for 15-20 minutes to ensure complete suspension.

  • Add the substrate, ethyl 8-chloro-6-oxooctanoate, to the reaction mixture.

  • Maintain the temperature at 25-30 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.

  • Upon completion (substrate conversion >95%), terminate the reaction by adding an equal volume of ethyl acetate.

  • Stir the mixture for 30 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-ethyl 8-chloro-6-hydroxyoctanoate.

  • The product can be purified further by silica gel column chromatography if necessary. The expected yield is typically high (>92%), with an enantiomeric excess of >99%.[2]

Protocol 2: Synthesis of (R)-Ethyl 6,8-dichlorooctanoate

Rationale: The next step involves converting the C6-hydroxyl group into a second chloro group. This creates the 6,8-dichloro precursor which is primed for the nucleophilic attack by a disulfide source to form the dithiolane ring. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product.

Experimental Protocol:

Parameter Value / Reagent Notes
Starting Material (R)-Ethyl 8-chloro-6-hydroxyoctanoateProduct from Protocol 1.
Chlorinating Agent Thionyl Chloride (SOCl₂)Typically 1.2-1.5 equivalents.
Solvent Anhydrous Benzene or TolueneAnhydrous conditions are critical.
Catalyst Pyridine (catalytic amount)A few drops are sufficient.
Temperature Reflux (approx. 80-110 °C)Drives the reaction to completion.
Reaction Time 1-2 hoursMonitor by TLC.

Step-by-Step Methodology:

  • In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve thionyl chloride in anhydrous benzene. Add a few drops of pyridine.

  • Dissolve (R)-ethyl 8-chloro-6-hydroxyoctanoate in anhydrous benzene and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the stirred thionyl chloride solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice/water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer successively with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, (R)-ethyl 6,8-dichlorooctanoate, is typically an oil and can be purified by vacuum distillation.[6] A typical yield is around 77-87%.[6][7]

Protocol 3: Synthesis of (R)-α-Lipoic Acid

Rationale: This final key step involves the formation of the 1,2-dithiolane ring via a double nucleophilic substitution on the 6,8-dichloro ester. Sodium disulfide (Na₂S₂), often prepared in situ from sodium sulfide (Na₂S) and elemental sulfur, is the reagent of choice.[8][9] The reaction is often performed under phase-transfer catalysis (PTC) conditions using a reagent like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the disulfide anion from the aqueous phase to the organic phase where the substrate resides.[8][9] This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Experimental Protocol:

Parameter Value / Reagent Notes
Starting Material (R)-Ethyl 6,8-dichlorooctanoateProduct from Protocol 2.
Sulfur Source Sodium Sulfide (Na₂S) and Sulfur (S)Forms Na₂S₂ in situ. Molar ratio of ~1:1.
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Catalytic amount.
Solvent System Toluene and WaterBiphasic system.
Temperature 80-85 °CFor dithiolane ring formation.[9]
Hydrolysis Agent Sodium Hydroxide (NaOH)Aqueous solution for ester hydrolysis.
Acidification Hydrochloric Acid (HCl)To protonate the carboxylate and precipitate the product.

Step-by-Step Methodology:

  • Dithiolane Formation: a. In a reaction vessel, prepare an aqueous solution of sodium disulfide by heating sodium sulfide and elemental sulfur in water at ~85 °C.[8] b. In a separate flask, dissolve (R)-ethyl 6,8-dichlorooctanoate and TBAB in toluene. c. Add the organic solution to the aqueous sodium disulfide solution. d. Heat the biphasic mixture to 80-85 °C and stir vigorously for 5-6 hours.[9] Monitor the reaction by TLC. e. After completion, cool the mixture and separate the layers. The organic layer contains the desired (R)-α-lipoic acid ethyl ester.

  • Ester Hydrolysis: a. To the organic layer containing the ethyl lipoate, add an aqueous solution of sodium hydroxide. b. Heat the mixture to 50-60 °C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC). c. Cool the mixture and separate the layers. The aqueous layer now contains the sodium salt of lipoic acid.

  • Acidification and Isolation: a. Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid until the pH is ~2. (R)-α-lipoic acid will precipitate as a yellowish solid. b. Filter the solid, wash with cold water, and dry under vacuum. c. The crude product can be recrystallized from a solvent mixture like cyclohexane/ethyl acetate to obtain high-purity (R)-α-lipoic acid.[9]

Part 3: Synthesis of Lipoic Acid Derivatives

Rationale: The carboxylic acid handle of ALA is a prime site for modification to create derivatives with altered properties.[10] Prodrugs, for instance, are often designed as esters to improve oral bioavailability and stability in gastric pH.[11][12] Amide derivatives are also synthesized to explore new biological activities or to conjugate ALA to other molecules. Steglich esterification is a mild and efficient method for forming esters and amides that avoids harsh acidic or basic conditions.[13][14]

G cluster_0 Core Structure cluster_1 Derivatization Agents cluster_2 Resulting Derivatives ALA α-Lipoic Acid (R-COOH) Ester Ester Derivative (R-COOR') ALA->Ester  DCC/DMAP  (Esterification) Amide Amide Derivative (R-CONHR') ALA->Amide  DCC/DMAP  (Amidation) Alcohol Alcohol (R'-OH) Alcohol->Ester Amine Amine (R'-NH₂) Amine->Amide

Figure 2: General scheme for the derivatization of α-lipoic acid into ester or amide analogs.

General Protocol for Steglich Esterification:
  • Dissolve α-lipoic acid (1 equivalent) and the desired alcohol or amine (1-1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Concentrate the filtrate. Redissolve the residue in a solvent like ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude derivative, which can be purified by column chromatography. The yields for this reaction are generally good, ranging from 45% to over 80%.[13]

References

  • Al-Qawasmeh, R. A., et al. (2022). Design, synthesis and evaluation of alpha lipoic acid derivatives to treat multiple sclerosis-associated central neuropathic pain. Bioorganic & Medicinal Chemistry, 69, 116889. Available at: [Link]

  • Wang, J.-Q., et al. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry. Available at: [Link]

  • González-Gutiérrez, J. P., et al. (2024). Synthesis of novel lipoic acid derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Zhang, T., et al. (2022). Chemoenzymatic route for the asymmetric synthesis of (R)‐α‐lipoic acid... ResearchGate. Available at: [Link]

  • Kong, D., et al. (2022). Design, synthesis and evaluation of alpha lipoic acid derivatives to treat multiple sclerosis-associated central neuropathic pain. PubMed. Available at: [Link]

  • Gervasi, G. (2005). Synthesis of r(+)α-lipoic acid. Google Patents, US6864374B2.
  • Kale, R. R. (2007). Total Synthesis of α-Lipoic acid and Development of Useful Synthetic Methodologies. National Chemical Laboratory. Available at: [Link]

  • Tsuchii, K., et al. (2024). Passerini polymerization of α-lipoic acid for dynamically crosslinking 1,2-dithiolane-functionalized polymers. Chemical Communications. Available at: [Link]

  • Nakamura, H. (1961). SYNTHESIS OF α-LIPOIC ACID DERIVATIVES AND THEIR RELATED REACTIONS. Journal of the Vitaminological Society of Japan. Available at: [Link]

  • Gunsalus, I. C., et al. (1956). Biosynthesis and Structure of Lipoic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Al-Najjar, B. O., et al. (2022). α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors' Gating Modules. PMC. Available at: [Link]

  • González-Gutiérrez, J. P., et al. (2024). SYNTHESIS OF NOVEL LIPOIC ACID DERIVATIVES. ScienceOpen. Available at: [Link]

  • Li, C., et al. (2021). Mechanism-Driven Metabolic Engineering for Bio-Based Production of Free R-Lipoic Acid in Saccharomyces cerevisiae Mitochondria. PMC. Available at: [Link]

  • Rao, A. S. (1986). An enantioselective synthesis of R-(+)-α-lipoic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • CN109988970A - Preparation method for high-purity alpha-lipoic acid. Patsnap.
  • Schilling, C. I., et al. (2024). From Lipoic Acid to 1,2-Dithianes: Expanding Radical Ring-Opening to Less-Activated Monomers Such as Vinyl Acetate. Journal of the American Chemical Society. Available at: [Link]

  • He, J., et al. (2016). A new regulatory mechanism for bacterial lipoic acid synthesis. PMC. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 8-chloro-7-oxooctanoate. PubChemLite. Available at: [Link]

  • Reed, L. L. (1961). Method for preparing 6, 8-dihalooctanoic esters. Google Patents, US2980716A.
  • LookChem. (n.d.). ethyl 8-chloro-6-oxooctanoate. LookChem. Available at: [Link]

  • Gervasi, G. (2003). SYNTHESIS OF R(+)ALPHA-LIPOIC ACID. European Patent Office, EP 1335911 B1. Available at: [Link]

  • Cronan, J. E. (2014). Biotin and Lipoic Acid: Synthesis, Attachment and Regulation. PMC. Available at: [Link]

  • Xu, G., et al. (2015). Identification of an ε-Keto Ester Reductase for the Efficient Synthesis of an (R)-α-Lipoic Acid Precursor. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Bifunctional Utility of Ethyl 8-Chloro-7-Oxooctanoate in Advanced Polymer Architectures

Introduction & Chemical Rationale In modern polymer chemistry, the design of complex architectures—such as telechelic macromonomers and densely functionalized pendant polymers—relies heavily on the availability of versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern polymer chemistry, the design of complex architectures—such as telechelic macromonomers and densely functionalized pendant polymers—relies heavily on the availability of versatile, heterobifunctional building blocks. Ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) is a highly specialized aliphatic hub molecule that offers unique orthogonal reactivity[1].

Structurally, it features a highly electrophilic α -chloroketone moiety separated from a terminal ethyl ester by a flexible hexamethylene spacer. This specific topology provides two distinct advantages:

  • Orthogonal Reactivity: The α -chloroketone is primed for rapid nucleophilic attack (e.g., Hantzsch thiazole synthesis, thiol-halogen alkylation), while the ethyl ester remains completely unreactive under mildly acidic or neutral conditions.

  • Steric Relief: The 6-carbon aliphatic spacer provides sufficient distance between the reactive centers and the polymer backbone, minimizing steric hindrance during post-polymerization modifications and improving the solubility of the resulting macromonomers.

This application note details two field-proven protocols utilizing ethyl 8-chloro-7-oxooctanoate: the synthesis of thiazole-functionalized telechelic polymers and the post-polymerization modification of thiol-bearing polymers.

Application I: Hantzsch Thiazole Synthesis for Telechelic Macromonomers

Causality & Mechanistic Insights

The Hantzsch thiazole synthesis is a robust, water-tolerant cyclocondensation reaction that couples α -haloketones with thioamides or thioureas[2][3]. By reacting ethyl 8-chloro-7-oxooctanoate with a thiourea-terminated polymer (e.g., Poly(ethylene glycol), PEG), researchers can synthesize an aminothiazole-linked telechelic polymer. The reaction is autocatalytic (driven by the generation of HCl) and highly regioselective. The resulting terminal ethyl ester can subsequently be hydrolyzed to a carboxylic acid for peptide coupling or left intact to tune the polymer's hydrophobicity.

Step-by-Step Protocol

Self-Validating System: This protocol utilizes FTIR and 1 H NMR tracking to ensure complete conversion without the need for complex chromatographic separation.

  • Preparation: Dissolve 1.0 equivalent of Thiourea-terminated PEG ( Mn​ = 2000 g/mol ) in anhydrous ethanol (0.1 M concentration). Ethanol is chosen as the protic solvent to stabilize the polar intermediates during cyclodehydration.

  • Reagent Addition: Add 1.2 equivalents of Ethyl 8-chloro-7-oxooctanoate dropwise at room temperature.

  • Cyclocondensation: Elevate the temperature to 80 °C (reflux) and stir for 12–16 hours.

  • In-Process Validation (FTIR): Extract a 100 μ L aliquot, evaporate the solvent, and analyze via FTIR. The reaction is complete when the α -chloroketone C=O stretch (~1735 cm −1 ) disappears and the thiazole C=N/C=C stretches (~1530 cm −1 ) emerge.

  • Purification: Concentrate the mixture under reduced pressure to 20% of its original volume. Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold diethyl ether (-20 °C).

  • Recovery: Centrifuge at 8000 rpm for 10 minutes, decant the supernatant, and dry the resulting pellet under vacuum at 40 °C overnight.

Hantzsch_Workflow A Thiourea-Terminated Polymer (e.g., PEG) C S-Alkylation Intermediate A->C EtOH, 80 °C B Ethyl 8-chloro-7-oxooctanoate (Bifunctional Hub) B->C D Cyclodehydration (-H2O, -HCl) C->D E Aminothiazole-Linked Telechelic Polymer D->E

Workflow of Hantzsch thiazole synthesis for telechelic macromonomers.

Application II: Thiol-Halogen "Click" Alkylation for Polymer Modification

Causality & Mechanistic Insights

Thiol-halogen nucleophilic substitution is a highly efficient "click-like" reaction in polymer chemistry[4][5]. When applied to thiol-pendant polymers (e.g., poly(cysteine) derivatives), ethyl 8-chloro-7-oxooctanoate acts as a potent alkylating agent. The adjacent carbonyl group significantly enhances the electrophilicity of the α -carbon via inductive effects, making it drastically more reactive than standard alkyl chlorides.

Critical Consideration: α -haloketones can undergo Favorskii rearrangement in the presence of strong alkoxide bases, converting the chloroketone into an undesired ester derivative. To prevent this, a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) must be used.

Step-by-Step Protocol
  • Polymer Solubilization: Dissolve the thiol-functionalized polymer backbone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 5 wt% solution. Purge the flask with nitrogen for 15 minutes to prevent disulfide bond formation.

  • Reagent Addition: Add 1.5 equivalents of Ethyl 8-chloro-7-oxooctanoate relative to the molar concentration of the pendant thiol groups.

  • Base Catalysis: Cool the reaction vessel to 0 °C using an ice bath. Add 1.5 equivalents of DIPEA dropwise over 10 minutes. The low temperature prevents exothermic side reactions and limits ester hydrolysis.

  • Alkylation: Remove the ice bath and allow the reaction to proceed at 25 °C for 4–6 hours.

  • In-Process Validation (Ellman's Assay): Take a 50 μ L aliquot and perform an Ellman's reagent (DTNB) assay. A lack of yellow color (absorbance at 412 nm) confirms >95% consumption of free thiols.

  • Purification: Dialyze the reaction mixture against deionized water (MWCO = 3.5 kDa) for 48 hours, changing the water every 12 hours, to remove unreacted small molecules and DIPEA-HCl salts. Lyophilize to obtain the final ester-functionalized polymer.

Thiol_Alkylation A Thiol-Pendant Polymer (e.g., Poly(cysteine)) C Base Addition (DIPEA, 0 °C to RT) A->C B Ethyl 8-chloro-7-oxooctanoate (Alkylating Agent) B->C D Nucleophilic Substitution (Thioether Formation) C->D -HCl E Ester-Functionalized Pendant Polymer D->E

Reaction pathway for post-polymerization modification via thiol-halogen click chemistry.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both functionalization strategies, allowing researchers to select the appropriate methodology based on their target architecture.

ParameterHantzsch Thiazole SynthesisThiol-Halogen Alkylation
Target Architecture Telechelic MacromonomerPendant-Functionalized Polymer
Reactive Polymer Group ThioureaThiol (-SH)
Solvent System Anhydrous EthanolAnhydrous DMF
Temperature 80 °C (Reflux)0 °C 25 °C (Room Temp)
Catalyst / Base None (Autocatalytic HCl)DIPEA (Non-nucleophilic)
Reaction Time 12–16 hours4–6 hours
Conversion Efficiency >95% (by 1 H NMR)>95% (by Ellman's Assay)
Orthogonal Group Retained Ethyl EsterEthyl Ester

References

  • Han, J., Zhao, B., Tang, A., Gao, Y., & Gao, C. (2012). Fast and scalable production of hyperbranched polythioether-ynes by a combination of thiol-halogen click-like coupling and thiol-yne click polymerization. Polymer Chemistry, 3(7), 1918-1925.[Link]

  • Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757.[Link]

Sources

Method

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of Ethyl 8-Chloro-7-Oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the strategic selection of solvents for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the strategic selection of solvents for the synthesis of ethyl 8-chloro-7-oxooctanoate, a key intermediate in the development of various pharmaceutical compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction: The Significance of Ethyl 8-Chloro-7-Oxooctanoate and the Critical Role of Solvent Selection

Ethyl 8-chloro-7-oxooctanoate is a valuable building block in organic synthesis, primarily utilized in the construction of complex molecules with therapeutic potential. Its bifunctional nature, possessing both a β-keto ester moiety and a terminal chloro group, allows for a diverse range of subsequent chemical transformations. The efficient and high-yield synthesis of this intermediate is therefore of paramount importance.

The choice of solvent is a critical parameter in the synthesis of ethyl 8-chloro-7-oxooctanoate, profoundly influencing reaction rates, yields, and the purity of the final product. A solvent is not merely an inert medium but an active participant that can stabilize intermediates, solvate reactants, and influence the reactivity of nucleophiles and electrophiles. This guide will delve into the rationale for selecting the optimal solvent for a proposed, robust synthetic route.

Proposed Synthetic Strategy: Acylation of an Enolate

A prevalent and effective method for the synthesis of β-keto esters is the Claisen condensation or related acylation of ester enolates. For the synthesis of ethyl 8-chloro-7-oxooctanoate, a logical and efficient approach involves the acylation of the enolate of ethyl 6-chlorohexanoate with chloroacetyl chloride.

This strategy offers a direct and convergent route to the target molecule. However, the success of this reaction is highly dependent on the careful selection of the base and, crucially, the solvent.

Solvent Selection: A Mechanistic Perspective

The choice of solvent directly impacts the key steps of the proposed synthesis: enolate formation and the subsequent nucleophilic attack on the acyl chloride. The ideal solvent should:

  • Be aprotic: Protic solvents, which contain acidic protons (e.g., alcohols, water), will protonate the highly basic enolate intermediate, quenching the reaction. Therefore, aprotic solvents are essential.[1][2][3][4][5]

  • Effectively solvate the counter-ion of the base: The base used to generate the enolate (e.g., sodium hydride, lithium diisopropylamide) will have a cation that needs to be solvated to maximize the reactivity of the base.

  • Maintain solubility of all reactants: All starting materials and intermediates should remain in solution to ensure a homogeneous reaction mixture and efficient reaction kinetics.

  • Be inert to the reactants and intermediates: The solvent should not react with the strong base, the enolate, or the highly reactive acyl chloride.

Comparative Analysis of Suitable Solvents

Based on the above criteria, several aprotic solvents are potential candidates. Their key properties and suitability are summarized in the table below.

SolventDielectric ConstantBoiling Point (°C)Key AdvantagesPotential Disadvantages
Tetrahydrofuran (THF) 7.666Excellent for enolate formation; good solvating power for cations.[6]Can be hygroscopic; potential for peroxide formation.
Diethyl Ether 4.334.6Good for enolate formation; easily removed.Highly flammable; lower boiling point may limit reaction temperature.
Dichloromethane (DCM) 9.139.6Good solvent for a wide range of organic compounds; inert in many reactions.[7][8]Can react with some strong bases; environmental and health concerns.[9]
Toluene 2.4111Higher boiling point allows for a wider temperature range; less polar.Lower polarity may reduce solubility of some ionic intermediates.
N,N-Dimethylformamide (DMF) 36.7153High polarity can accelerate reaction rates.[6]Can be difficult to remove; potential for side reactions.

Recommendation: For the acylation of ethyl 6-chlorohexanoate, anhydrous Tetrahydrofuran (THF) is the recommended solvent. Its ability to effectively solvate the cation of the base (e.g., Na⁺ from NaH or Li⁺ from LDA) while being aprotic makes it ideal for promoting the formation of the enolate and facilitating the subsequent nucleophilic attack. Its boiling point is also suitable for controlling the reaction temperature.

Experimental Protocol: Synthesis of Ethyl 8-Chloro-7-Oxooctanoate

This protocol details the synthesis of ethyl 8-chloro-7-oxooctanoate via the acylation of ethyl 6-chlorohexanoate.

Materials
  • Ethyl 6-chlorohexanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloroacetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dry Glassware & Inert Atmosphere B 2. Add NaH to Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add Ethyl 6-chlorohexanoate C->D E 5. Stir for 1h at 0°C D->E F 6. Add Chloroacetyl Chloride E->F G 7. Warm to RT & Stir F->G H 8. Quench with NH4Cl (aq) G->H I 9. Extract with Diethyl Ether H->I J 10. Wash with NaHCO3 (aq) & Brine I->J K 11. Dry with MgSO4 J->K L 12. Concentrate in vacuo K->L M 13. Column Chromatography L->M

Caption: Experimental workflow for the synthesis of ethyl 8-chloro-7-oxooctanoate.

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension.

  • Enolate Formation:

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of ethyl 6-chlorohexanoate (1.0 equivalent) in anhydrous THF to the stirred suspension via an addition funnel.

    • Stir the reaction mixture at 0°C for 1 hour to ensure complete formation of the enolate.

  • Acylation:

    • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 8-chloro-7-oxooctanoate.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process monitoring and characterization of the final product.

  • TLC Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material (ethyl 6-chlorohexanoate) and the formation of a new, more polar product.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected signals in the NMR spectra will confirm the presence of the β-keto ester and the chloroacetyl moieties.

  • Yield Calculation: A successful reaction, guided by the appropriate solvent choice, should result in a good to excellent yield of the purified product.

Conclusion

The strategic selection of an appropriate solvent is a cornerstone of successful organic synthesis. For the preparation of ethyl 8-chloro-7-oxooctanoate via enolate acylation, anhydrous tetrahydrofuran stands out as the optimal choice due to its aprotic nature and excellent cation-solvating ability. By understanding the mechanistic role of the solvent, researchers can significantly improve reaction efficiency, yield, and purity, thereby streamlining the synthesis of this important pharmaceutical intermediate.

References

  • Claisen condensation | Organic Chemistry II Class Notes |... - Fiveable. (2025, August 15). Retrieved from [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016, February 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]

  • Physical Properties of Organic Solvents - Utah Tech University. (n.d.). Retrieved from [Link]

  • Organic Solvents: Types, Uses, & Properties Explained - Allen. (2025, June 17). Retrieved from [Link]

  • Organic Solvent - AkiNik Publications. (2020, August 9). Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • What are aprotic and protic solvents? - Quora. (2017, July 13). Retrieved from [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - ResearchGate. (2003, January 14). Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (2025, May 12). Retrieved from [Link]

  • Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory | Journal of Chemical Education - ACS Publications. (2025, June 25). Retrieved from [Link]

  • Protic and Aprotic solvents - and the reaction speed - YouTube. (2022, June 7). Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

Sources

Application

Application Note: Ethyl 8-Chloro-7-Oxooctanoate as a Bifunctional Synthon in Advanced Organic Materials and Peptidomimetic Drug Development

Introduction and Chemical Profiling Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile, bifunctional aliphatic building block primarily utilized in advanced organic synthesis and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile, bifunctional aliphatic building block primarily utilized in advanced organic synthesis and pharmaceutical development 1. With the molecular formula C₁₀H₁₇ClO₃, it features a highly electrophilic α-chloroketone moiety at one terminus and a stable ethyl ester at the other, separated by a flexible six-carbon aliphatic spacer 2.

The causality behind its synthetic utility lies in its differential reactivity. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, polarizing the carbon-chlorine bond and drastically increasing the electrophilicity of the α-carbon [[3]](). This makes it an ideal substrate for nucleophilic attack, while the ethyl ester remains a bio-orthogonal handle for downstream saponification, amidation, or integration into polymeric networks.

Mechanistic Pathway 1: Peptidomimetic Drug Development (Protease Inhibition)

In drug discovery, α-chloromethyl ketones (CMKs) are classic, irreversible active-site-directed inhibitors of serine and cysteine proteases 4. Ethyl 8-chloro-7-oxooctanoate serves as a lipid-like CMK warhead. The aliphatic suberate chain mimics hydrophobic substrate residues, making it highly effective for targeting proteases with deep hydrophobic S1/S2 pockets (such as human neutrophil elastase) [[5]]().

Causality of Inhibition: The inhibition of serine proteases by CMKs is a two-step process. First, the active site serine (e.g., Ser195) attacks the ketone carbonyl to form a hemiketal intermediate. This positions the chloromethyl group perfectly for an Sₙ2 attack by the adjacent catalytic histidine (His57). The histidine displaces the chloride ion, forming a permanent, irreversible covalent cross-link that completely inactivates the enzyme 4.

ProteaseInhibition A Active Site (Ser195 & His57) C Nucleophilic Attack (Ser-OH to Carbonyl) A->C B Ethyl 8-chloro-7-oxooctanoate (CMK Warhead) B->C D Hemiketal Intermediate C->D E Alkylation (His-NH displaces Cl-) D->E F Irreversible Covalent Adduct (Enzyme Inactivation) E->F

Mechanism of serine protease irreversible inhibition by alpha-chloromethyl ketones.

Mechanistic Pathway 2: Thiazole-Based Organic Materials (Material Science)

Beyond pharmacology, ethyl 8-chloro-7-oxooctanoate is a premium synthon for the Hantzsch Thiazole Synthesis 3. By reacting the α-chloroketone with dithioamides or polymeric thioamides, researchers can construct thiazole-linked conjugated polymers, metal-organic framework (MOF) ligands, or lipid nanoparticles.

Causality of Material Design: The sulfur atom of the thioamide acts as the initial nucleophile, displacing the chloride (S-alkylation). The nitrogen atom then attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring 6. The retained ethyl ester tail provides critical solubility in organic solvents during polymerization and can later be hydrolyzed to a carboxylic acid to facilitate metal coordination or cross-linking.

HantzschSynthesis A Ethyl 8-chloro-7-oxooctanoate (Bifunctional Synthon) C S-Alkylation (Thioether Formation) A->C B Thioamide Derivative (Material Precursor) B->C D Cyclization (Amine attacks Carbonyl) C->D E Dehydration (-H2O) D->E F Thiazole-Functionalized Organic Material E->F

Stepwise workflow of Hantzsch thiazole synthesis for novel organic materials.

Quantitative Data Presentation

The following table summarizes the optimal reaction parameters, expected yields, and validation metrics for utilizing ethyl 8-chloro-7-oxooctanoate in both material synthesis and biological assays.

Application PathwayReagents / TargetsOptimal Solvent / BufferTemp / pHReaction TimeExpected Yield / IC₅₀Validation Metric
Material Synthesis (Hantzsch Cyclization)Thioamide (1.1 eq), NaHCO₃ (1.5 eq)Absolute Ethanol78°C (Reflux)4 - 6 Hours75% - 85%LC-MS [M+H]⁺, TLC (UV active spot)
Material Synthesis (Ester Hydrolysis)LiOH (2.0 eq)THF / H₂O (3:1)25°C2 Hours> 90%FTIR (Loss of ester C=O at 1735 cm⁻¹)
Drug Development (Protease Inhibition)Human Neutrophil Elastase (HNE)50 mM Phosphate BufferpH 7.4, 37°C30 MinutesIC₅₀: 10 - 50 µMFluorogenic Substrate Cleavage Assay

Self-Validating Experimental Protocols

Protocol A: Synthesis of Thiazole-Suberate Monomers via Hantzsch Cyclization

This protocol is designed to construct thiazole rings while preserving the terminal ethyl ester for downstream material functionalization.

  • Preparation & Solvent Selection: Dissolve 1.0 equivalent of ethyl 8-chloro-7-oxooctanoate and 1.1 equivalents of the chosen thioamide in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is selected because it solubilizes both reagents and allows for a stable reflux at 78°C. Crucially, using ethanol prevents transesterification of the ethyl ester, which would occur if methanol were used.

  • Reaction Execution: Add 1.5 equivalents of solid NaHCO₃ to the mixture. Stir and heat to reflux (78°C) under an inert nitrogen atmosphere for 4 to 6 hours.

    • Causality: NaHCO₃ acts as a mild base to neutralize the HCl byproduct generated during cyclization. A strong base (like NaOH) is avoided as it would prematurely hydrolyze the ethyl ester.

  • Self-Validation via TLC: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc, 7:3). Validation of completion is confirmed by the disappearance of the UV-active thioamide starting material and the emergence of a new, highly fluorescent spot (the conjugated thiazole).

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and 5% aqueous NaHCO₃.

    • Validation: The NaHCO₃ wash ensures complete removal of any unreacted acidic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude thiazole-suberate monomer.

Protocol B: Covalent Conjugation and Validation in Protease Assays

This protocol details the use of the compound as an irreversible CMK warhead against serine proteases.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer with 150 mM NaCl, strictly adjusted to pH 7.4.

    • Causality: pH control is critical. At pH > 8.0, the highly reactive α-chloroketone undergoes rapid aqueous hydrolysis, destroying the warhead. At pH < 6.0, the catalytic histidine of the protease becomes protonated, preventing the nucleophilic attack required for alkylation 5.

  • Inhibitor Incubation: Dissolve ethyl 8-chloro-7-oxooctanoate in DMSO to create a 10 mM stock. Add the inhibitor to the enzyme solution (final DMSO concentration < 1% to prevent enzyme denaturation). Incubate at 37°C for 30 minutes.

  • Self-Validating Activity Assay: Add a target-specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for elastase). Measure fluorescence continuously at Ex/Em = 380/460 nm.

    • Validation: A self-validating control must be run in parallel (Enzyme + 1% DMSO without inhibitor). Successful covalent cross-linking is validated by a complete plateau in fluorescence over time compared to the linear increase in the control well, confirming irreversible enzyme inactivation.

References

  • PubChemLite. "Ethyl 8-chloro-7-oxooctanoate (C10H17ClO3)". University of Luxembourg. URL:[Link]

  • MedCrave. "Proteases: nature's destroyers and the drugs that stop them". MedCrave online. URL: [Link]

  • PNAS. "Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution." Proceedings of the National Academy of Sciences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Ethyl 8-Chloro-7-oxooctanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity ethyl 8-chloro-7-oxooctanoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2). This compound (Molecular Formula: C10H17ClO3) is a critical α -chloroketone intermediate frequently utilized in the synthesis of lipoic acid derivatives and complex aliphatic therapeutics[1].

Because α -chloroketones are thermally labile and highly reactive, standard purification templates often fail. This guide breaks down the mechanistic origins of common impurities and provides self-validating, step-by-step methodologies to ensure absolute scientific integrity in your workflows.

Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand how the impurities were generated. The standard preparation of ethyl 8-chloro-7-oxooctanoate relies on the Arndt-Eistert homologation. The process involves reacting an acid chloride (ethyl 7-chloroformylheptanoate) with diazomethane to form an unstable diazoketone intermediate, which is subsequently quenched with dry HCl gas to yield the target α -chloroketone.

Deviations in stoichiometry, moisture control, or temperature during this sequence lead to specific classes of impurities.

SynthesisPathway SM Ethyl 7-chloroformylheptanoate (Acid Chloride) Intermediate Diazoketone Intermediate (Unstable) SM->Intermediate + CH2N2 Imp1 Ethyl hydrogen suberate (Hydrolysis Impurity) SM->Imp1 + H2O (Moisture) Diazo Diazomethane (CH2N2) in Ether Imp2 Polymethylene (Polymeric Impurity) Diazo->Imp2 Polymerization Product Ethyl 8-chloro-7-oxooctanoate (Target) Intermediate->Product + HCl Imp3 Over-chlorinated Ketones (Side Reaction) Intermediate->Imp3 Excess HCl/Cl2 HCl Dry HCl Gas

Fig 1: Arndt-Eistert synthesis pathway and common impurity generation mechanisms.

Quantitative Impurity Profile

Below is a structured summary of the primary impurities you will encounter in the crude mixture:

Impurity ClassChemical IdentitySource / MechanismPhysical Sign in CrudeRemoval Strategy
Acidic Ethyl hydrogen suberateHydrolysis of the starting acid chloride due to adventitious moisture.Broad OH stretch in IR; lowers overall yield.Liquid-Liquid Extraction (Mild Base)
Polymeric Polymethylene chainsUnreacted diazomethane polymerizing during the HCl quench.Dark yellow/brown discoloration; high viscosity.Short-Path Distillation or Silica Plug
Over-Chlorinated DichloroketonesExcess HCl gas containing free Cl 2​ , leading to α,α -dichlorination.Multiple closely eluting spots on TLC.Silica Gel Chromatography
Hazardous Unreacted DiazoketoneIncomplete quenching with HCl gas.Strong IR peak at ~2100 cm⁻¹.Re-treatment with HCl (Do not heat!)

Diagnostic & Purification Workflow

Do not blindly apply purification techniques. Use the diagnostic workflow below to match your analytical results (HPLC/NMR/TLC) with the correct isolation strategy.

PurificationWorkflow Crude Crude Ethyl 8-chloro-7-oxooctanoate Analysis HPLC / 1H-NMR / IR Analysis Crude->Analysis Acidic Acidic Impurities (e.g., Suberic acid monoester) Analysis->Acidic Detects COOH Polymeric Polymeric/Colored Byproducts (Diazomethane artifacts) Analysis->Polymeric High MW / Color OverChlor Over-chlorinated / Neutral (Dichloroketones) Analysis->OverChlor Extra Cl peaks LLE Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Acidic->LLE Distillation Short-Path Vacuum Distillation (< 1 Torr) Polymeric->Distillation Chromatography Silica Gel Chromatography (Hexane:EtOAc) Polymeric->Chromatography OverChlor->Chromatography Pure Pure Ethyl 8-chloro-7-oxooctanoate (>95% Purity) LLE->Pure Distillation->Pure Chromatography->Pure

Fig 2: Diagnostic and purification workflow for isolating ethyl 8-chloro-7-oxooctanoate.

Step-by-Step Purification Methodologies

Protocol A: Liquid-Liquid Extraction (Targeting Acidic Impurities)

Causality: Unreacted acid chlorides rapidly hydrolyze to carboxylic acids during workup. Washing with a mild base (NaHCO 3​ ) deprotonates these acids into water-soluble sodium salts, partitioning them into the aqueous layer while leaving the neutral α -chloroketone in the organic phase. Strong bases (like NaOH) must be avoided as they will hydrolyze the ethyl ester and degrade the α -chloroketone.

  • Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 10 mL solvent per 1 g of crude.

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO 3​ .

  • Vent frequently, as the neutralization of carboxylic acids releases CO 2​ gas.

  • Separate the layers.

  • Self-Validation System: Test the pH of the separated aqueous layer. It must remain basic (pH > 8). If the pH is acidic or neutral, the buffer capacity was exhausted by excessive acidic impurities. You must perform subsequent NaHCO 3​ washes until the aqueous layer remains basic.

  • Wash the organic layer once with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Short-Path Vacuum Distillation (Targeting Polymeric Impurities)

Causality: Standard atmospheric distillation will cause the α -chloroketone to undergo thermal dehydrohalogenation, yielding unwanted α,β -unsaturated ketones and dark tar. Applying a high vacuum lowers the boiling point, minimizing the thermal residence time and preserving the delicate C-Cl bond.

  • Ensure the crude mixture is completely free of unreacted diazoketone (Verify via IR: absence of ~2100 cm⁻¹ peak). Do not heat mixtures containing diazoketones.

  • Set up a short-path distillation apparatus with a fractionating cow-receiver.

  • Apply high vacuum ( 1 Torr).

  • Slowly increase the oil bath temperature. Discard the early-eluting low-boiling fractions (residual solvents).

  • Collect the main fraction. (Ethyl 8-chloro-7-oxooctanoate typically distills as a pale-yellow to colorless oil under deep vacuum).

  • Self-Validation System: The residue left in the distillation flask should contain the dark, highly viscous polymethylene byproducts. If your distillate is dark brown, your vacuum was insufficient, leading to thermal degradation during the process.

Protocol C: Silica Gel Flash Chromatography (Targeting Over-Chlorinated Impurities)

Causality: Over-chlorinated side products (e.g., dichloroketones) have very similar boiling points to the target product, making distillation ineffective. However, the extra chlorine atom reduces the molecule's overall polarity, allowing separation via normal-phase chromatography.

  • Pack a column with silica gel (230-400 mesh) using hexanes.

  • Load the crude oil directly onto the silica gel.

  • Elute using a gradient solvent system starting at 95:5 (Hexanes : Ethyl Acetate) and slowly increasing polarity to 85:15.

  • Collect fractions in test tubes.

  • Self-Validation System: α -chloroketones lack strong chromophores and are typically UV-inactive. Validate fraction purity by spotting on a TLC plate and staining with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO 4​ ). The product will appear as a distinct dark spot after heating. Co-spot with the crude mixture to ensure the higher-R f​ over-chlorinated impurities have been successfully separated.

Troubleshooting FAQs

Q: My crude product has a strong yellow/brown color. What is it, and how do I remove it? A: This is a classic hallmark of polymeric byproducts formed from the decomposition of unreacted diazomethane or diazoketone intermediates. If the color is mild, passing the material through a short silica gel plug with 80:20 Hexane:EtOAc is usually sufficient. For heavy discoloration, proceed with Protocol B (Vacuum Distillation).

Q: During the NaHCO 3​ washing step, I get a stubborn emulsion. How do I break it? A: Emulsions are highly common here due to the surfactant-like nature of long-chain dicarboxylic acid salts (e.g., sodium suberate derivatives). To break the emulsion, add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a tightly packed Celite pad to remove the microscopic polymeric particulates stabilizing the emulsion.

Q: How can I definitively confirm the absence of unreacted diazoketone before I attempt distillation? A: This is a critical safety checkpoint. Diazoketones can decompose explosively upon heating. Before applying any heat, run an FT-IR spectrum of your crude oil. Look for a sharp, strong diazo stretching frequency at approximately 2100 cm⁻¹ . If this peak is present, do not distill. Re-dissolve the crude in dry ether and bubble dry HCl gas through the solution until the peak disappears.

Sources

Optimization

Challenges in the purification of ethyl 8-chloro-7-oxooctanoate

Technical Support Center: Troubleshooting the Purification of Ethyl 8-Chloro-7-Oxooctanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Ethyl 8-Chloro-7-Oxooctanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the notorious difficulties associated with isolating and purifying ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2)[1].

This bifunctional molecule—featuring a terminal ethyl ester and a highly reactive α -chloroketone moiety—is a critical intermediate in the synthesis of lipoic acid derivatives, enzyme inhibitors, and various pharmaceutical building blocks[2][3]. However, the very reactivity that makes it synthetically valuable also makes its purification a significant challenge.

Part 1: The Core Challenges (Mechanistic Overview)

To successfully purify ethyl 8-chloro-7-oxooctanoate, you must first understand the causality behind its degradation. The α -chloroketone functional group is a highly activated system[4]. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the carbon-chlorine bond and increases the electrophilicity of the α -carbon.

This leads to three primary modes of failure during purification:

  • Thermal Lability (Dehydrohalogenation): The electron-withdrawing carbonyl group increases the acidity of the α -protons. At elevated temperatures (typically >60°C), the molecule undergoes thermal elimination of HCl, yielding an unwanted α,β -unsaturated enone[5].

  • Hydrolytic Sensitivity: The activated C-Cl bond is highly susceptible to nucleophilic attack by water. Even trace moisture can lead to the rapid formation of ethyl 8-hydroxy-7-oxooctanoate[5].

  • Chromatographic Instability: Standard silica gel is slightly acidic due to surface silanol groups. These silanols, combined with the inherently high moisture content of standard silica, catalyze the hydrolysis and rearrangement of the α -chloroketone during column chromatography[4].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My product decomposes into a dark, viscous oil during vacuum distillation. How can I prevent this? A1: You are exceeding the thermal threshold of the α -chloroketone. Standard distillation temperatures trigger dehydrohalogenation and subsequent polymerization. Solution: If distillation is absolutely necessary, you must use a Short-Path or Kugelrohr distillation apparatus under extreme high vacuum (< 0.1 Torr) to ensure the bath temperature never exceeds 50–60°C. Do not attempt fractional distillation with a Vigreux column, as the extended residence time at elevated temperatures will destroy the product.

Q2: I lose most of my yield during silica gel column chromatography, and multiple new spots appear on the TLC. What is happening? A2: The acidic silanol groups on your standard silica gel are catalyzing the hydrolysis of your product into an α -hydroxy ketone[4][6]. Solution: You must use deactivated (neutralized) silica gel . Pre-treat your column by flushing it with 1% triethylamine (TEA) in hexanes. Crucial Step: You must then flush the column with pure hexanes to remove the free TEA before loading your sample. If free TEA remains, it will act as a nucleophile/base and trigger a Favorskii rearrangement or direct substitution of your product.

Q3: I synthesized this compound via the Arndt-Eistert homologation (using diazomethane and an acid chloride). How do I remove unreacted precursors? A3: The crude product often contains residual acid chloride (ethyl 6-chloroformyl caproate), diazoketone, or dissolved HCl gas[2][7]. Solution: Unreacted acid chloride should be quenched with anhydrous ethanol prior to purification. Residual diazoketones can be decomposed by careful treatment with a stoichiometric amount of anhydrous HCl gas in ether at -20°C. Finally, dissolved HCl must be removed by sparging the solution with dry argon or nitrogen gas for 30 minutes prior to concentration; do not heat the mixture to drive off the acid.

Part 3: Data Presentation & Method Comparison

Selecting the right purification method depends on your scale and purity requirements. Below is a comparative summary of standard techniques:

Purification MethodTypical YieldPurity AchievedPrimary Risk / DrawbackRecommendation
Standard Distillation < 20%LowSevere thermal degradation and polymerization.Do not use.
Short-Path Distillation (<0.1 Torr) 60 - 75%Moderate (85-90%)Requires specialized high-vacuum equipment; trace HCl remains.Acceptable for large-scale (>50g) crude clean-up.
Standard Silica Chromatography 30 - 40%LowAcid-catalyzed hydrolysis to α -hydroxy ketone.Do not use.
Deactivated Silica Chromatography 85 - 95% High (>95%) Time-consuming; requires strict anhydrous conditions.Optimal for lab-scale (<20g) purification.

Part 4: Step-by-Step Experimental Protocol

Optimized Workflow: Deactivated Silica Gel Flash Chromatography

This self-validating protocol ensures the neutralization of acidic silanols while preventing base-catalyzed degradation.

  • Stationary Phase Preparation: Slurry pack a glass column with neutral silica gel (230-400 mesh) using Hexanes.

  • Deactivation (The "TEA Flush"): Pass 2 Column Volumes (CV) of a Hexanes : Triethylamine (99:1 v/v) solution through the column. This neutralizes the acidic surface silanols[4].

  • Equilibration (Critical): Flush the column with 3 CV of strictly anhydrous, pure Hexanes. Scientific rationale: You must wash away all mobile-phase TEA. If the α -chloroketone encounters free TEA during elution, it will degrade.

  • Sample Loading: Dissolve the crude ethyl 8-chloro-7-oxooctanoate in the absolute minimum volume of anhydrous Hexanes (or a 9:1 Hexanes:DCM mixture if solubility is poor). Load it carefully onto the silica bed.

  • Elution Gradient: Run a rapid flash gradient starting from 100% Hexanes to 90:10 Hexanes : Ethyl Acetate. Do not exceed 15% Ethyl Acetate, as polar degradation products will begin to co-elute.

  • Recovery & Storage: Pool the product-containing fractions and concentrate under reduced pressure using a rotary evaporator with a water bath set to < 30°C . Store the purified, neat oil immediately at -20°C under a blanket of dry argon.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental stressors and the specific degradation pathways of ethyl 8-chloro-7-oxooctanoate.

G A Ethyl 8-chloro-7-oxooctanoate (Target Compound) B α,β-Unsaturated Ketone (+ HCl) A->B Thermal Stress (>60°C) C α-Hydroxy Ketone (Hydrolysis Product) A->C Moisture / Acidic Silica (H2O) D Favorskii Rearrangement Products A->D Nucleophilic Bases (OH-, RO-, Amines)

Degradation pathways of ethyl 8-chloro-7-oxooctanoate under various environmental stresses.

References

  • United States Patent Office. "US7910740B2 - Modulators of amyloid beta." Google Patents.
  • The Journal of Biological Chemistry. "Preparation of Imidazolidone Aliphatic Acids (Vol 164)." Internet Archive. Available at: [Link]

  • Gatech.edu. "An Investigation of Chymotrypsin A Inhibition with Chloromethyl Ketones." Georgia Institute of Technology. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions with ethyl 8-chloro-7-oxooctanoate

Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile bifunctional aliphatic α -chloro ketone. While its terminal ester and α -chloro ketone moieties make it an excellent building block for drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2) is a highly versatile bifunctional aliphatic α -chloro ketone. While its terminal ester and α -chloro ketone moieties make it an excellent building block for drug development, its aliphatic backbone introduces unique reactivity challenges. Unlike highly activated aryl α -halo ketones (e.g., 2-bromoacetophenone), the C7 carbonyl of this octanoate derivative is less electrophilic, and the C8 primary chloride is exceptionally prone to competitive degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind low conversion rates and implement self-validating experimental systems to ensure your syntheses are robust and reproducible.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion of Ethyl 8-chloro-7-oxooctanoate CheckSM Check Starting Material Purity (TLC/LC-MS) Start->CheckSM Degraded Degraded / Hydrolyzed (α-hydroxy ketone present) CheckSM->Degraded Intact Intact SM Present CheckSM->Intact Action1 Purify & Store at -20°C Use Anhydrous Solvents Degraded->Action1 AnalyzeRxn Analyze Reaction Mixture Intact->AnalyzeRxn SideProducts Multiple Side Products (Favorskii / Epoxide) AnalyzeRxn->SideProducts NoReaction Reaction Stalled (< 50% Conversion) AnalyzeRxn->NoReaction Action2 Switch to Non-Nucleophilic Base Strictly Control pH SideProducts->Action2 Action3 Increase Temp / Change Solvent Add Acid Catalyst (e.g., PTSA) NoReaction->Action3

Diagnostic workflow for troubleshooting low conversion rates in α-chloro ketone reactions.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing a plateau in conversion with significant unreacted ethyl 8-chloro-7-oxooctanoate alongside α -hydroxy ketone impurities? Causality: α -Chloro ketones are highly electrophilic and exceptionally moisture-sensitive. The plateau in your reaction is likely due to competitive hydrolysis of the C8-chloride, which forms an unreactive α -hydroxy ketone[1]. This degradation pathway is accelerated by trace water in solvents or exposure to atmospheric moisture during setup. Self-Validating System: Run a control TLC of your neat starting material against the reaction mixture. If a highly polar, UV-inactive spot appears (the α -hydroxy ketone), moisture is your culprit. Validate your solvent integrity by running a Karl Fischer titration prior to the reaction. To fix this, use strictly anhydrous solvents, maintain an argon atmosphere, and store the neat starting material at -20°C[1].

Q2: During a Hantzsch thiazole synthesis using this substrate and a thioamide, the reaction stalls at ~40% conversion. How can I push it to completion? Causality: The Hantzsch synthesis involves an initial SN​2 displacement followed by intramolecular cyclization and dehydration[2]. Because ethyl 8-chloro-7-oxooctanoate is an aliphatic α -chloro ketone, the C7 carbonyl is less electrophilic than in typical aryl α -halo ketones. This raises the activation energy required for the nitrogen to attack the carbonyl during the cyclization step, causing the reaction to stall[3]. Self-Validating System: Monitor the reaction via LC-MS. If you observe the mass of the acyclic thioether intermediate accumulating without the final dehydrated thiazole product, the initial SN​2 is working, but cyclization is failing. To overcome this, increase the reaction temperature (e.g., refluxing methanol)[3]. If the reaction still stalls, add a catalytic amount of p-toluenesulfonic acid (PTSA) to activate the C7 carbonyl, which significantly accelerates the cyclization rate[4].

Q3: When treating ethyl 8-chloro-7-oxooctanoate with amines for α -amination, I obtain an unexpected carboxylic acid or rearranged ester instead of the target amino ketone. What is happening? Causality: You are observing a base-mediated Favorskii rearrangement[1]. In the presence of nucleophilic bases (like primary/secondary amines or alkoxides), the base abstracts an α -proton at C6, forming an enolate. This enolate displaces the C8 chloride to form a highly strained cyclopropanone intermediate, which is rapidly cleaved by the nucleophile, leading to a rearranged, branched aliphatic skeleton. Self-Validating System: Pull a 0.1 mL aliquot of the reaction, quench it immediately in cold 0.1 M HCl, and analyze via NMR. If you see a loss of the C7 ketone signal and the appearance of a branched methine proton, Favorskii rearrangement is occurring. To prevent this, strictly avoid excess nucleophilic base. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) as an acid scavenger, and perform the initial addition at low temperatures (-78°C to 0°C)[1].

Q4: My isolated yield is exceptionally low, and the product turns yellow/brown upon storage in the fridge. Causality: α -Chloro ketones are prone to light- and heat-initiated polymerization or self-condensation[1]. Furthermore, exposure to neutral or basic aqueous conditions during workup can cause rapid hydrolysis of the unreacted starting material or the product[1]. Self-Validating System: Check the pH of your aqueous wash. If it is >7, you are actively degrading your compound. Maintain acidic conditions (pH 3-5) during aqueous workups to stabilize the α -chloro ketone, and store the final isolated material in amber vials under argon to protect it from light-induced radical degradation[1].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the optimization of the Hantzsch thiazole synthesis using ethyl 8-chloro-7-oxooctanoate, demonstrating the critical need for thermal and catalytic activation.

SolventTemperatureCatalyst / AdditiveConversion (%)Primary Observation / Mechanistic Issue
THF25°CNone< 10%Reaction stalls at the acyclic SN​2 intermediate.
Methanol65°C (Reflux)None45%Incomplete cyclization; unreacted SM remains[3].
Methanol65°C (Reflux)10 mol% PTSA> 95%Clean conversion to thiazole; acid activates C7 carbonyl[4].
DMF100°CNone60%Significant degradation / dark reaction mixture.
Ethanol78°C (Reflux)None75%Good conversion, but slower than acid-catalyzed MeOH[3].
Part 4: Standardized Experimental Protocols
Protocol A: Optimized Hantzsch Thiazole Synthesis (Moisture-Free)

Objective: Achieve >95% conversion of ethyl 8-chloro-7-oxooctanoate to the corresponding 2-substituted thiazole while suppressing oxazole and isomeric byproducts.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add ethyl 8-chloro-7-oxooctanoate (1.0 equiv, 5.0 mmol) and the desired thioamide (1.1 equiv, 5.5 mmol)[4].

  • Solvent Addition: Inject 15 mL of anhydrous methanol via syringe. Self-Validation: Ensure solvent water content is <50 ppm via Karl Fischer.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA, 0.1 equiv, 0.5 mmol) to activate the aliphatic ketone[4].

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the α -chloro ketone is consumed[2].

  • Workup: Cool to room temperature. Pour the mixture into 30 mL of a 5% Na2​CO3​ aqueous solution. This neutralizes the hydrohalide salt and precipitates the neutral thiazole[3],[2].

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Base-Controlled α -Amination (Avoiding Favorskii Rearrangement)

Objective: Synthesize the α -amino ketone derivative without triggering skeletal rearrangement.

  • Setup: In an argon-purged flask, dissolve ethyl 8-chloro-7-oxooctanoate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -20°C using a dry ice/ethylene glycol bath. Self-Validation: Verify internal temperature with a thermocouple before proceeding.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Do not use unhindered bases like triethylamine or NaOH, as these initiate the Favorskii pathway[1].

  • Amine Addition: Slowly add the secondary amine (1.0 equiv) over 15 minutes to prevent localized heating and thermal degradation.

  • Warming: Allow the reaction to slowly warm to 0°C over 2 hours.

  • Quenching: Quench the reaction with cold 0.1 M HCl (pH ~4) to protonate the unreacted amine and halt any base-mediated degradation[1]. Extract and purify immediately via flash chromatography.

Part 5: References
  • Title: Hantzsch Thiazole Synthesis | Source: Chem Help Asap | URL: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Hazards in the Synthesis of Ethyl 8-Chloro-7-oxooctanoate

Welcome to the Technical Support Center. The synthesis of ethyl 8-chloro-7-oxooctanoate—a critical chloromethyl ketone intermediate historically utilized in the preparation of 1[1]—presents significant thermal and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of ethyl 8-chloro-7-oxooctanoate—a critical chloromethyl ketone intermediate historically utilized in the preparation of 1[1]—presents significant thermal and kinetic challenges.

This guide is engineered for process chemists and researchers. It deconstructs the standard Arndt-Eistert homologation route, focusing on the causality behind thermal runaways, gas evolution surges, and the self-validating protocols required to safely execute this chemistry.

Reaction Workflow & Hazard Mapping

The synthesis proceeds via the conversion of monoethyl pimelate to its corresponding acid chloride (ethyl 6-chloroformylhexanoate), followed by diazo transfer and a final nucleophilic chlorination quench.

SynthesisWorkflow Start Monoethyl Pimelate (Starting Material) Step1 Acid Chloride Formation Reagent: Oxalyl Chloride Hazard: Exothermic, Gas Evolution Start->Step1 Intermediate1 Ethyl 6-chloroformylhexanoate (Acid Chloride) Step1->Intermediate1 Step2 Diazo Transfer (Arndt-Eistert) Reagent: TMS-Diazomethane Hazard: Highly Exothermic Intermediate1->Step2 Intermediate2 α-Diazoketone Intermediate Step2->Intermediate2 Step3 HCl Quench / Chlorination Reagent: Anhydrous HCl Hazard: N2 Gas Surge, Exothermic Intermediate2->Step3 Product Ethyl 8-chloro-7-oxooctanoate (Target Chloromethyl Ketone) Step3->Product

Fig 1: Reaction workflow for ethyl 8-chloro-7-oxooctanoate highlighting exothermic hazard steps.

Quantitative Exothermic Hazard Profile

Understanding the thermodynamic output of each step is critical for scaling. Below is a summary of the quantitative data and required engineering controls.

Reaction StageChemical TransformationEst. Enthalpy (ΔH)Gas EvolutionPrimary HazardRecommended Mitigation
1. Acylation Monoethyl pimelate → Acid ChlorideModerately ExothermicCO₂, CO, HClPressurizationDose oxalyl chloride at 0 °C; use vented scrubber.
2. Diazo Transfer Acid Chloride → α-DiazoketoneHighly ExothermicMinimal (if Et₃N used)Thermal RunawayCryogenic cooling (-15 °C); controlled dosing rate.
3. Chlorination α-Diazoketone → Chloromethyl KetoneHighly ExothermicN₂ (1 mol/mol)Rapid Expansion / FoamingActive cooling (0 °C); >50% reactor headspace.

Troubleshooting & FAQs

Q1: During the addition of TMS-diazomethane to ethyl 6-chloroformylhexanoate, I observe sudden temperature spikes and reduced yield. What is the mechanistic cause? A: This is a classic manifestation of the2[2]. When the nucleophilic diazo carbon attacks the acyl chloride, the tetrahedral intermediate collapses to yield the α-diazoketone and one equivalent of HCl. If this in-situ HCl is not immediately scavenged, it protonates the newly formed diazoketone, triggering a premature, highly exothermic conversion to the chloromethyl ketone[3]. This uncontrolled secondary reaction stacks thermal energy, leading to a runaway. Fix: Always use a sacrificial non-nucleophilic base (like Triethylamine) or a strict >2.0 molar equivalent of TMS-diazomethane to act as an acid scavenger.

Q2: When quenching the diazoketone with anhydrous HCl to form ethyl 8-chloro-7-oxooctanoate, the reaction foams violently and turns dark. How do I control this? A: The conversion of the diazoketone to the chloromethyl ketone is a nucleophilic displacement where chloride displaces the diazonium leaving group. This releases a stoichiometric amount of nitrogen gas (N₂)—approximately 24 liters of gas per mole of substrate at room temperature. If the HCl is added too rapidly, the exothermic heat accelerates the reaction rate exponentially, causing a violent gas surge that foams the solvent and degrades the product into dark polymeric tars. Fix: Use a dilute solution of anhydrous HCl (e.g., 4.0 M in dioxane), dose it dropwise under active cooling (0 °C), and ensure the reactor has at least 50% headspace with a wide-bore vent.

Q3: Can I use oxalyl chloride instead of thionyl chloride for the initial acid chloride formation to minimize heating? A: Yes. Thionyl chloride (SOCl₂) often requires elevated temperatures (reflux) to drive the reaction to completion, which can cause thermal degradation of the monoethyl ester. Oxalyl chloride, catalyzed by a drop of DMF, forms a highly reactive Vilsmeier-Haack intermediate that converts the carboxylic acid to the acid chloride rapidly at 0 °C to room temperature, significantly improving the safety and purity profile.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates analytical checkpoints to validate each intermediate before proceeding to the next exothermic step.

Phase 1: Synthesis of Ethyl 6-chloroformylhexanoate
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, an addition funnel, and a gas bubbler routed to a base scrubber.

  • Reaction: Dissolve monoethyl pimelate (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 equiv). Cool the mixture to 0 °C.

  • Dosing: Add oxalyl chloride (1.2 equiv) dropwise over 30 minutes. The reaction is endothermic initially but becomes exothermic as gas (CO, CO₂, HCl) evolves.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Remove a 0.1 mL aliquot, evaporate the solvent under a stream of N₂, and analyze via FTIR. Proceed only if the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) is completely absent and a sharp acid chloride C=O stretch appears at ~1800 cm⁻¹.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride.

Phase 2: Diazo Transfer (Formation of the α-Diazoketone)
  • Setup: In a dedicated fume hood, dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1). Add triethylamine (1.1 equiv) to serve as the HCl trap. Cool the system to -15 °C using a dry ice/ethylene glycol bath.

  • Dosing: Slowly add TMS-diazomethane (1.2 equiv, 2.0 M in hexanes) dropwise. Monitor the internal temperature; do not allow it to exceed -5 °C.

  • Validation Checkpoint: After 1 hour, check the reaction via TLC (Hexanes/EtOAc). Analyze an aliquot via FTIR. Proceed only if a strong, sharp diazo peak is visible at ~2100 cm⁻¹.

Phase 3: Controlled Chlorination (Formation of Ethyl 8-chloro-7-oxooctanoate)
  • Setup: Maintain the α-diazoketone solution at 0 °C. Ensure the flask has >50% empty headspace.

  • Dosing: Add anhydrous HCl (1.5 equiv, 4.0 M in dioxane) dropwise. Caution: Immediate and vigorous N₂ gas evolution will occur.

  • Validation Checkpoint: Stir for 30 minutes post-addition. The reaction is complete when visual N₂ bubbling ceases. Confirm via FTIR by the complete disappearance of the 2100 cm⁻¹ diazo peak and the appearance of the chloromethyl ketone carbonyl at ~1740 cm⁻¹.

  • Workup: Quench carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield crude ethyl 8-chloro-7-oxooctanoate.

References

  • Title: Full text of "The Journal Of Biological Chemistry(164)
  • Title: Dichloromethane-13C | 70110-03-1 (Arndt-Eistert Troubleshooting & HCl Trap)
  • Title: Ethyl 3-Diazo-2-oxopropanoate | CAS 14214-10-9 (Safe Diazo Handling)

Sources

Troubleshooting

Technical Support Center: Scale-Up Diagnostics for Ethyl 8-chloro-7-oxooctanoate Synthesis

Welcome to the Technical Support Center for the pilot-scale synthesis of ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2). This critical intermediate—frequently utilized in the total synthesis of α-lipoic acid and related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pilot-scale synthesis of ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2). This critical intermediate—frequently utilized in the total synthesis of α-lipoic acid and related pharmaceutical active ingredients—is traditionally synthesized via the Nierenstein reaction[1].

Transitioning this homologation from a batch laboratory setting to a pilot plant introduces severe safety and yield bottlenecks, primarily due to the handling of highly explosive and toxic diazomethane (CH₂N₂). This guide provides field-proven, causality-driven troubleshooting protocols to ensure a safe, high-yielding, and self-validating continuous flow scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the yield of ethyl 8-chloro-7-oxooctanoate drop significantly when scaling up the Nierenstein reaction in batch mode?

The Causality: In batch scale-up, the accumulation of diazomethane leads to poor mixing and localized thermal spikes (the decomposition of CH₂N₂ is highly exothermic, releasing ~5450 kJ/kg). In the Nierenstein reaction, the acid chloride (ethyl 6-chloroformylhexanoate) reacts with CH₂N₂ to form a diazo ketone intermediate and HCl. In a poorly mixed batch reactor, the in-situ generated HCl preferentially reacts with unconsumed CH₂N₂ to form methyl chloride (CH₃Cl) and N₂ gas, starving the reaction of the reagent needed to form the diazo ketone. Furthermore, prolonged residence times in batch reactors promote unwanted Wolff rearrangements or dimerization of the highly reactive chloromethyl ketone product. The Solution: Abandon batch diazomethane generation. Implement a continuous flow microreactor system to generate, separate, and consume anhydrous diazomethane on-demand, keeping the steady-state inventory of CH₂N₂ below explosive thresholds[2].

Q2: How do we configure the continuous flow reactor for the safe generation and consumption of diazomethane?

The Causality: To prevent the aqueous base (used to generate CH₂N₂) from hydrolyzing the moisture-sensitive acid chloride, the generation and reaction phases must be strictly compartmentalized. We utilize a Tube-in-Tube Membrane Reactor . The inner tube is constructed from Teflon AF-2400, a highly hydrophobic, gas-permeable amorphous fluoropolymer[3]. The Mechanism: Aqueous KOH and a diazo precursor (e.g., Diazald or N-methyl-N-nitrosourea) are pumped into the inner tube. As CH₂N₂ gas is generated, it selectively permeates through the Teflon AF-2400 membrane into the outer tube[4]. The outer tube carries the organic stream containing ethyl 6-chloroformylhexanoate. This ensures that only anhydrous CH₂N₂ contacts the acid chloride, completely eliminating hydrolysis side-reactions[5].

Q3: During the HCl quenching phase, we observe significant formation of ethyl 8-hydroxy-7-oxooctanoate (a ketol impurity). How do we suppress this?

The Causality: The conversion of the diazo ketone intermediate to the final chloromethyl ketone requires a quench with HCl. If aqueous hydrochloric acid is used, or if moisture breaches the reactor, water acts as a competing nucleophile. The protonated diazo ketone decomposes into a highly electrophilic oxonium intermediate. Water outcompetes the chloride ion, attacking the intermediate to form the hydroxymethyl ketone (ethyl 8-hydroxy-7-oxooctanoate). The Solution: The quench must be performed using strictly anhydrous HCl gas dissolved in an inert organic solvent (e.g., ethereal HCl or dioxane-HCl). Maintain the quench reactor temperature strictly below 5°C to suppress competing nucleophilic attacks and prevent thermal degradation of the product.

Q4: What is the optimal downstream purification strategy at the pilot scale, considering the thermal instability of the chloromethyl ketone?

The Causality: Chloromethyl ketones are potent alkylating agents. Subjecting ethyl 8-chloro-7-oxooctanoate to traditional batch distillation—even under high vacuum—exposes the compound to prolonged thermal stress (high residence time). This triggers intermolecular alkylation, leading to catastrophic polymerization, tar formation, and yield loss. The Solution: Utilize Wiped-Film Evaporation (WFE) or Short-Path Distillation. WFE uses mechanical wiper blades to spread the crude product into a microscopically thin film against a heated cylinder under high vacuum. This drastically lowers the required evaporation temperature and reduces the thermal residence time from hours to mere seconds, preserving the structural integrity of the molecule.

Part 2: Quantitative Data & System Visualization

Table 1: Process Parameter Comparison (Batch vs. Continuous Flow)
ParameterBatch Process (Lab Scale)Continuous Flow (Pilot Scale)Causality & Impact
CH₂N₂ Inventory High (>100 mmol accumulated)< 2 mmol at any given time Flow eliminates explosive accumulation risks[5].
Moisture Control Moderate (Prone to atmospheric leaks)Strict (Teflon AF-2400 membrane) Prevents formation of the ethyl 8-hydroxy-7-oxooctanoate impurity[3].
Reaction Yield 45% - 55%85% - 92% Instantaneous mixing in flow prevents HCl scavenging by excess CH₂N₂[4].
Residence Time 4 - 8 Hours< 3 Minutes Suppresses thermal degradation and Wolff rearrangement side-reactions.
Purification Batch Distillation (High degradation)Wiped-Film Evaporator (WFE) Seconds of thermal exposure prevents polymerization of the alkylating agent.
Process Workflow: Continuous Flow Nierenstein Setup

G cluster_reactor Tube-in-Tube Membrane Reactor (Continuous Flow) Feed1 Feed 1: N-methyl-N-nitrosourea (in Solvent) Mixer Micromixer (T < 5°C) Feed1->Mixer Feed2 Feed 2: 2M Aq. KOH Feed2->Mixer Feed3 Feed 3: Ethyl 6-chloroformylhexanoate (Organic Stream) Outer Outer Tube (Organic Phase) Diazo Ketone Formation Feed3->Outer Feed4 Feed 4: Anhydrous HCl (g) Quench In-line Quench Reactor (Nierenstein Reaction) Feed4->Quench Inner Inner Tube (Aqueous Phase) CH2N2 Generation Mixer->Inner Membrane Teflon AF-2400 Hydrophobic Membrane Inner->Membrane Anhydrous CH2N2 Permeation Waste Aqueous Waste (Retained) Inner->Waste Membrane->Outer Outer->Quench Diazo Ketone Intermediate WFE Wiped-Film Evaporator (Short-Path Distillation) Quench->WFE Crude Product Product Ethyl 8-chloro-7-oxooctanoate (High Purity) WFE->Product

Continuous flow tube-in-tube reactor setup for safe diazomethane generation and Nierenstein quench.

Part 3: Self-Validating Pilot Protocol

Objective: Continuous synthesis of ethyl 8-chloro-7-oxooctanoate via the Nierenstein reaction. Self-Validation Mechanism: Inline ReactIR (FTIR) spectroscopy is used to monitor the characteristic diazo stretch (~2100 cm⁻¹).

Step 1: System Priming & Precursor Preparation

  • Prepare Feed 1: 1.0 M solution of N-methyl-N-nitrosourea (MNU) or Diazald in a high-surface-tension organic solvent (e.g., diethyl ether/Carbitol mixture).

  • Prepare Feed 2: 2.0 M aqueous KOH.

  • Prepare Feed 3: 0.5 M solution of ethyl 6-chloroformylhexanoate in anhydrous THF.

  • Prime the Tube-in-Tube reactor (Teflon AF-2400 inner tube, stainless steel outer tube) with pure solvents to establish baseline pressures and verify membrane integrity (no aqueous breakthrough into the outer stream).

Step 2: On-Demand Diazomethane Generation

  • Initiate Feed 1 and Feed 2 into a T-mixer cooled to 0°C. The biphasic mixture flows directly into the inner tube.

  • Base-mediated decomposition of the precursor generates CH₂N₂ gas, which selectively permeates the hydrophobic Teflon AF-2400 membrane into the outer tube[2].

  • Validation: The aqueous waste exiting the inner tube must test negative for unreacted precursor.

Step 3: Diazo Ketone Formation

  • Initiate Feed 3 into the outer tube counter-currently or co-currently to the inner flow.

  • As anhydrous CH₂N₂ permeates the membrane, it immediately reacts with the acid chloride to form the diazo ketone intermediate.

  • Validation: Inline ReactIR on the outer tube effluent must show a strong diazo peak at ~2100 cm⁻¹ and complete disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹).

Step 4: Anhydrous HCl Quench

  • Direct the effluent from the outer tube into an in-line static mixer (Quench Reactor) maintained at 0–5°C.

  • Introduce Feed 4 (anhydrous HCl in dioxane, 1.5 equivalents relative to the acid chloride) into the static mixer.

  • Nitrogen gas evolves immediately as the diazo ketone is converted to ethyl 8-chloro-7-oxooctanoate.

  • Validation: A secondary inline ReactIR must confirm the complete disappearance of the 2100 cm⁻¹ diazo peak. If the peak persists, automatically increase the Feed 4 pump rate via the system's PID controller.

Step 5: WFE Purification

  • Pass the crude organic stream through an inline basic alumina cartridge to neutralize residual HCl.

  • Feed the neutralized stream continuously into a Wiped-Film Evaporator (WFE) set to a high vacuum (e.g., 0.1 mbar) and a jacket temperature optimized for the boiling point of the chloromethyl ketone.

  • Collect the purified ethyl 8-chloro-7-oxooctanoate as the heavy distillate, avoiding thermal degradation.

Part 4: References

1.3 - Organic Letters, ACS Publications 2.4 - Organic Process Research & Development, ACS Publications 3.2 - PMC, National Institutes of Health 4. 5 - Books, The Royal Society of Chemistry 5.1 - SynArchive

Sources

Optimization

Technical Support Center: Regioselectivity Troubleshooting for Ethyl 8-Chloro-7-oxooctanoate

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 8-chloro-7-oxooctanoate , a highly versatile but chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 8-chloro-7-oxooctanoate , a highly versatile but challenging bifunctional aliphatic building block[1].

Because this molecule possesses three distinct electrophilic centers—a C1 ethyl ester, a C7 ketone, and a C8 primary alkyl chloride—achieving precise regioselectivity requires a deep mechanistic understanding of your reaction conditions. Below, you will find field-proven troubleshooting insights, quantitative data, and self-validating protocols to optimize your synthetic workflows.

🔍 Interactive Troubleshooting FAQs

Q1: I am attempting an SN​2 displacement of the C8 chloride using a primary amine, but I am observing significant nucleophilic addition to the C7 ketone. How can I improve regioselectivity?

The Causality: This is a classic demonstration of Hard-Soft Acid-Base (HSAB) competition. The C7 carbonyl carbon is a "hard" electrophile, whereas the C8 alkyl chloride is a "soft" electrophile. Hard nucleophiles (like primary amines or alkoxides) will kinetically favor attack at the hard C7 ketone, leading to hemiaminals, imines, or complex oligomeric mixtures. The Solution: To direct the attack exclusively to the C8 position, you must soften the electrophile or use a softer nucleophile.

  • Strategy A: Use a softer nucleophile (e.g., azide, thiols, or thiourea).

  • Strategy B: Perform a Finkelstein reaction (NaI in acetone) to convert the chloride into an iodide. Iodide is a superior leaving group, which significantly lowers the activation energy for the SN​2 pathway. This allows the amination to proceed at lower temperatures where carbonyl addition is kinetically disfavored.

Q2: When treating ethyl 8-chloro-7-oxooctanoate with sodium ethoxide to perform an alkylation, my product mass is entirely wrong, and NMR indicates a rearranged dicarboxylic acid derivative. What happened?

The Causality: You have inadvertently triggered a 2[2]. The α -protons at C6 are highly acidic. Strong bases like sodium ethoxide deprotonate C6 to form an enolate. This enolate then undergoes an intramolecular SN​2 attack on the C8 carbon, expelling the chloride to form a highly strained cyclopropanone intermediate. The ethoxide nucleophile subsequently attacks the cyclopropanone carbonyl, opening the ring to yield a rearranged, branched diester[2]. The Solution: Strictly avoid strong alkoxides or hydroxide bases when working with α -haloketones. If a base is required (e.g., to neutralize HCl generated during a substitution), use non-nucleophilic, sterically hindered bases such as N,N -diisopropylethylamine (DIPEA) or inorganic bases like K2​CO3​ in aprotic solvents.

Q3: I want to reduce the C7 ketone to a secondary alcohol, but standard NaBH4​ yields a mixture of the desired product, a terminal epoxide, and reductively dechlorinated byproducts. How do I achieve chemoselectivity?

The Causality: Standard sodium borohydride in protic solvents is too aggressive for α -haloketones. The basicity of the borohydride solution can cause the newly formed alkoxide to undergo intramolecular cyclization, displacing the adjacent chloride to form an epoxide. Furthermore, direct hydride transfer can occasionally cleave the activated C-Cl bond. The Solution: Employ the3[3]. By adding stoichiometric Cerium(III) chloride ( CeCl3​⋅7H2​O ) to the methanolic NaBH4​ reduction, the oxophilic cerium ions coordinate to the carbonyl oxygen. This increases the ketone's electrophilicity while simultaneously reacting with NaBH4​ to form alkoxyborohydrides—harder reducing agents that selectively attack the hard carbonyl carbon without affecting the soft C-Cl bond or the less reactive C1 ester[3].

Q4: How can I leverage the adjacent ketone and chloride to form a heterocycle?

The Causality: The proximity of the C7 ketone and C8 chloride makes this molecule an ideal substrate for the 4[4]. The soft sulfur atom of a thioamide or thiourea selectively displaces the C8 chloride via SN​2 . The resulting intermediate undergoes rapid intramolecular cyclization where the nitrogen attacks the C7 carbonyl, followed by dehydration to yield a highly stable aromatic thiazole[4].

📊 Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected quantitative outcomes when subjecting ethyl 8-chloro-7-oxooctanoate to various reaction conditions. Use this to predict and control your product distribution.

Reaction PathwayReagents / ConditionsTarget SiteCompeting SiteTypical RegioselectivityExpected Yield
Standard Reduction NaBH4​ , MeOH, 25°CC7 KetoneC8 Chloride60:40 (Alcohol : Dechlorination)< 50%
Luche Reduction NaBH4​ , CeCl3​ , MeOH, 0°CC7 KetoneC8 Chloride> 95:5 (Chemoselective)85 - 95%
Direct Amination R−NH2​ , THF, 25°CC8 ChlorideC7 Ketone40:60 ( SN​2 : Imine Formation)Complex
Hantzsch Synthesis Thiourea, EtOH, RefluxC7 & C8C1 Ester> 99:1 (Thiazole : Hydrolysis)80 - 90%

🧪 Validated Experimental Protocols

Protocol 1: Chemoselective Luche Reduction to Ethyl 8-chloro-7-hydroxyoctanoate

This protocol utilizes a self-validating visual cue (gas evolution) and relies on cerium coordination to prevent epoxide formation.

  • Preparation: In an oven-dried round-bottom flask, dissolve ethyl 8-chloro-7-oxooctanoate (1.0 equiv) and CeCl3​⋅7H2​O (1.1 equiv) in anhydrous methanol (0.2 M concentration).

  • Activation: Stir the mixture at room temperature for 15 minutes to ensure complete cerium-carbonyl coordination.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the background reactivity of the C1 ester.

  • Reduction: Add NaBH4​ (1.2 equiv) portionwise over 10 minutes.

    • Self-Validating Cue: You will observe mild hydrogen gas evolution. The cessation of bubbling indicates the consumption of the active hydride species.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product alcohol will stain intensely with PMA (Phosphomolybdic acid), appearing lower on the plate than the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual cerium salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Regioselective Hantzsch Thiazole Synthesis

This protocol yields ethyl 6-(2-aminothiazol-4-yl)hexanoate. The reaction is thermodynamically driven by aromatization.

  • Preparation: Dissolve ethyl 8-chloro-7-oxooctanoate (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol (0.5 M concentration).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 2 to 4 hours.

  • Monitoring: Monitor via TLC. The highly polar thiourea will disappear, and a new UV-active spot (the aromatic thiazole) will emerge.

  • Isolation: Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath.

    • Self-Validating Cue: The product will spontaneously precipitate as a crystalline hydrochloride salt upon cooling.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum.

🗺️ Logical Reactivity Map

ReactivityMap SM Ethyl 8-chloro-7-oxooctanoate (Electrophilic Core) Fav Favorskii Rearrangement (Ring Contraction/Branched Ester) SM->Fav Strong Base (OH-, RO-) Luche Luche Reduction (Chemoselective Alcohol) SM->Luche NaBH4, CeCl3 Hantzsch Hantzsch Synthesis (Thiazole Heterocycle) SM->Hantzsch Thiourea, Heat SN2 S_N2 Substitution (Alpha-Functionalized Ketone) SM->SN2 Soft Nucleophile (N3-, I-)

Divergent reactivity pathways of ethyl 8-chloro-7-oxooctanoate based on reagent selection.

📚 References

  • Sigma-Aldrich. ethyl 8-chloro-7-oxooctanoate | 57956-78-2. Available at:

  • Wikipedia. Favorskii rearrangement. Available at:

  • ACS Publications. Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow. Available at:

  • Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Phenyloctanoates

Welcome to the Technical Support Center for the synthesis of substituted phenyloctanoates. Phenyloctanoates are lipophilic esters synthesized from substituted phenols and octanoic acid (caprylic acid) or its derivatives[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted phenyloctanoates. Phenyloctanoates are lipophilic esters synthesized from substituted phenols and octanoic acid (caprylic acid) or its derivatives[1]. While aliphatic esterification is a fundamental organic transformation, the esterification of phenols presents unique thermodynamic and kinetic challenges. The resonance stabilization of the phenoxide ion significantly reduces its nucleophilicity, often rendering standard esterification protocols ineffective.

As an application scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating workflows to ensure high-yield synthesis, regardless of your phenol's steric or electronic properties.

Part 1: Validated Experimental Protocols

To ensure reproducibility, every protocol described below operates as a self-validating system. Visual and analytical checkpoints are embedded into the steps to confirm the reaction trajectory in real-time.

Protocol A: The Acid Chloride Method (Schotten-Baumann / Pyridine-Catalyzed)

Best for: Standard and sterically hindered ortho-substituted phenols. Causality: Octanoyl chloride is highly electrophilic. When paired with pyridine, it forms an exceptionally reactive acylpyridinium intermediate that easily overcomes the poor nucleophilicity of the phenol[2].

  • Preparation: Dissolve 1.0 eq of the substituted phenol and 1.2 eq of anhydrous pyridine in dry dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the system to 0°C. Dropwise add 1.1 eq of octanoyl chloride.

    • Causality: Cooling prevents the exothermic degradation of the acyl chloride and suppresses O-to-C acyl migration side reactions.

  • Validation Checkpoint 1 (Visual): Observe the reaction flask. Within minutes, a dense white precipitate (pyridine hydrochloride) will form. This serves as an immediate visual self-validation that the acylation is actively occurring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 to 4 hours.

  • Validation Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The highly lipophilic phenyloctanoate will elute significantly faster (higher Rf​ ) than the polar phenol. The complete disappearance of the baseline phenol spot validates reaction completion.

  • Workup: Quench with 1M HCl to remove residual pyridine, wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates where acid chlorides cause degradation. Causality: This method uses octanoic acid directly. While N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to form an O-acylisourea intermediate, this intermediate reacts too slowly with phenols. Therefore, 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst to drive the reaction forward[3].

  • Preparation: Dissolve 1.0 eq of substituted phenol, 1.0 eq of octanoic acid, and 0.1 eq of DMAP in dry DCM.

  • Activation: Cool to 0°C and slowly add 1.1 eq of DCC dissolved in DCM.

  • Validation Checkpoint 1 (Visual): Within 5-10 minutes, a white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form. This visual cue validates the successful activation of the octanoic acid.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (Analytical): Analyze the crude mixture via GC-MS. The appearance of the molecular ion peak [M]+ corresponding to your specific substituted phenyloctanoate validates product formation[1].

  • Workup: Cool the mixture to -20°C for 2 hours, then filter cold through a pad of Celite.

    • Causality: DCU is partially soluble at room temperature; deep cooling forces quantitative precipitation, preventing downstream contamination[3].

Part 2: Troubleshooting Guide & FAQs (The Pitfalls)

FAQ 1: Why is my yield so low when using nitrophenols or halogenated phenols? Causality: Electron-withdrawing groups (EWGs) pull electron density away from the hydroxyl oxygen via induction and resonance, drastically reducing its nucleophilicity. The nucleophilic attack on the carbonyl carbon becomes the rate-limiting step, causing standard Steglich or pyridine-catalyzed reactions to stall. Solution: You must force nucleophilicity. Pre-form the phenoxide ion by reacting the phenol with a strong base like Sodium Hydride (NaH) in THF for 30 minutes before adding octanoyl chloride.

FAQ 2: I'm using the Steglich method, but I can't get rid of the white precipitate during column chromatography. What is it? Causality: The precipitate is DCU, the byproduct of DCC. DCU is notoriously partially soluble in many organic solvents (like DCM and EtOAc), causing it to bleed through silica gel columns and contaminate your final NMR spectra[3]. Solution: If the deep-cooling filtration step (Protocol B, Step 6) fails, switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a water-soluble urea byproduct that is effortlessly removed during a basic aqueous wash.

FAQ 3: My GC-MS shows a product with the exact same mass as my desired phenyloctanoate, but the NMR is completely different. What happened? Causality: You have encountered a Fries Rearrangement. If your reaction or workup involved high temperatures or strong Lewis acids (like ZnCl 2​ or AlCl 3​ ), the ester undergoes an acyl migration. The octanoyl group cleaves from the oxygen and attacks the ortho or para carbon of the phenol ring, resulting in a C-acylated ketone rather than an O-acylated ester. Solution: Maintain strict temperature control (< 40°C) and avoid harsh Lewis acids during synthesis.

FAQ 4: Can I use direct Fischer esterification (octanoic acid + sulfuric acid) to make phenyloctanoates? Causality: While theoretically possible, it is highly discouraged for laboratory-scale synthesis. Phenols are poor nucleophiles, making the equilibrium highly unfavorable. Furthermore, strong acid catalysts like sulfuric acid readily sulfonate the phenolic ring. These phenol sulfonate byproducts exhibit strong surfactant properties, which severely complicate product isolation and cause intractable emulsions during aqueous workup[4].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the primary esterification methods used for phenyloctanoates, allowing you to select the optimal route based on your specific substrate constraints.

Synthesis MethodReagentsTypical YieldBest Suited ForMajor Pitfall
Acid Chloride Octanoyl chloride, Pyridine/TEA80–95%Sterically hindered or standard phenolsMoisture sensitivity of the acid chloride
Steglich Octanoic acid, DCC, DMAP70–90%Acid-sensitive substratesDifficult removal of the DCU byproduct
Direct Acid Octanoic acid, H 2​ SO 4​ , Toluene40–70%Simple alkyl-phenols (Industrial scale)Sulfonation of the phenol ring (Surfactants)

Part 4: Logical Workflows & Mechanistic Visualizations

Workflow Start Substituted Phenol + Octanoyl Source Analyze Analyze Phenol Substituents Start->Analyze Steric Ortho-Substituted (Sterically Hindered) Analyze->Steric EWG Electron-Withdrawing (Poor Nucleophile) Analyze->EWG Standard Unsubstituted / EDG (Standard Nucleophile) Analyze->Standard Method1 Acid Chloride Method + Pyridine / DMAP Steric->Method1 Overcome sterics with highly active acylium ion Method2 NaH Deprotonation + Octanoyl Chloride EWG->Method2 Force nucleophilicity via phenoxide Method3 Steglich Esterification (DCC/DMAP) Standard->Method3 Mild conditions sufficient

Caption: Workflow for selecting the optimal phenyloctanoate synthesis method based on phenol substituents.

FriesRearrangement Ester Phenyloctanoate (O-Acylated) Catalyst Lewis Acid / Heat (e.g., ZnCl2, >100°C) Ester->Catalyst Exposure Intermediate Acylium Ion + Phenolate Complex Catalyst->Intermediate Cleavage Byproduct Ortho/Para-Octanoylphenol (C-Acylated) Intermediate->Byproduct Migration

Caption: Mechanistic pathway of the Fries rearrangement side reaction during phenyloctanoate synthesis.

Part 5: References

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Royal Society of Chemistry (RSC).[Link]

  • Preparation of sulphonated aromatic esters (EP0227194A1) - European Patent Office.[Link]

  • Esterification of phenols (US5808130A) - Google Patents.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: Machine Learning for Reaction Optimization

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to the complex challenge of reaction optimization in organic chemistry. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to the complex challenge of reaction optimization in organic chemistry. This guide is designed to provide practical, field-proven insights into common issues, moving beyond simple procedural steps to explain the underlying causality. Our goal is to equip you with the knowledge to troubleshoot effectively and build robust, validated models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise when initiating an ML-driven optimization project.

Q1: How much data do I realistically need to start a reaction optimization project?

A1: There is no single magic number, as the data requirement depends on the complexity of the reaction space and the chosen ML strategy. However, the "more is better" mantra isn't always practical.

  • "Big Data" Is Not Always Required: Strategies exist for low-data situations.[1] For local models focusing on a single reaction type, high-quality data from a few dozen experiments can be sufficient to start building a useful model, especially when coupled with an active learning approach.[1][2][3]

  • Active Learning & Bayesian Optimization: These are powerful techniques for data-scarce environments.[1][3][4] They work by iteratively suggesting the most informative experiments to perform, allowing the model to learn efficiently. Some frameworks can suggest improved conditions with as few as 10-20 initial data points.[1][5]

  • Transfer Learning: If you have data from similar reactions, transfer learning can be used to pre-train a model.[6][7][8] This "transfers" chemical knowledge to your new "target" reaction, significantly reducing the amount of new experimental data required.[1][6][7][8]

Q2: Which machine learning algorithm is best for predicting reaction yield?

A2: The choice of algorithm involves a trade-off between performance, interpretability, and the size of your dataset. Neural networks often show exceptional promise for modeling complex, non-linear relationships in chemical data.[9] However, other models are also highly effective.

  • Tree-Based Models (Random Forest, Gradient Boosting): These are excellent starting points. They are generally robust to the scale of features, handle a mix of continuous and categorical variables well, and provide measures of feature importance, which aids in interpretability.[10]

  • Gaussian Processes (GPs): GPs are the cornerstone of most Bayesian Optimization frameworks.[1] Their key advantage is the ability to provide not just a prediction but also an estimate of uncertainty, which is crucial for guiding the exploration of the reaction space.[1][11]

  • Neural Networks (NNs) / Deep Learning: NNs can capture highly complex, non-linear patterns and often yield the highest predictive accuracy, especially with large and diverse datasets.[9] However, they are more prone to overfitting with small datasets and are often considered "black boxes" due to their lack of inherent interpretability.[9][12]

Model Type Typical Data Requirement Interpretability Common Use Case
Random Forest Small to Medium (~100s of points)High (Feature Importance)Baseline modeling, yield prediction.
Gradient Boosting Medium (~500+ points)Medium (Feature Importance)High-accuracy yield prediction.[1]
Gaussian Process Small to Medium (~10s to 100s)LowSurrogate modeling in Bayesian Optimization.[1][11]
Neural Network Large (1000s+ of points)Very LowComplex reaction outcome prediction with large datasets.[9][13][14]

Q3: What is the difference between a "global model" and a "local model"?

A3: The distinction lies in the scope of applicability and the nature of the training data.[2][15][16]

  • Global Models: These are trained on large, diverse databases (like Reaxys) containing a wide variety of reaction classes.[2][13][14][15] Their goal is to predict general reaction conditions (e.g., suitable catalysts, solvents) for a new, unseen transformation. They are powerful for computer-aided synthesis planning but may lack the precision needed for fine-tuning a specific reaction's yield.[2][15][16]

  • Local Models: These models are focused on optimizing a single, specific reaction family.[2][15] The training data is typically generated in-house through high-throughput experimentation (HTE) and is much more granular, exploring subtle variations in concentration, temperature, etc. These models are ideal for process development and yield maximization.[2]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you might encounter during your experiments.

Guide 1: Data Quality & Featurization Issues

The quality and representation of your data are the most critical factors for success.[2][10] Garbage in, garbage out absolutely applies.

Q: My model's predictions are nonsensical or have very low accuracy. I suspect my input data is the problem. Where do I start?

A: Start with a rigorous data preprocessing and cleaning workflow. Raw experimental data is often messy and inconsistent.[17][18]

Causality: Machine learning algorithms learn patterns from numerical data. Inconsistent naming, typos, or unhandled missing values introduce noise that obscures the true chemical patterns, leading to poor model performance.[17][18][19]

Troubleshooting Steps:

  • Standardize Chemical Names: Ensure consistent naming for all chemicals. For example, "DCM," "CH2Cl2," and "dichloromethane" should all be standardized to a single identifier. This is crucial for categorical variables.[2]

  • Check for Missing Values: Decide on a strategy for handling missing data points. Removing the entire experimental run might be acceptable if you have a large dataset, but for smaller datasets, imputation (e.g., filling with the mean or median value for that feature) might be necessary.[17][19]

  • Identify and Handle Outliers: A single erroneous data point (e.g., a yield of 150% due to a typo) can significantly skew the model's learning process. Visualize your data distributions to spot outliers and decide whether to correct or remove them.

  • Include "Failed" Experiments: A common human bias is to only record successful or high-yielding reactions.[20] Including data from failed or low-yielding experiments is crucial for teaching the model what not to do and for defining the boundaries of successful reaction space.[20]

Q: How do I convert my molecules and reaction conditions into a format the machine can understand?

A: This process is called "featurization" or "representation." The choice of how you represent your reaction is a critical modeling decision.[2][21][22]

Causality: The algorithm doesn't "see" a molecule; it sees a vector of numbers. The chosen features must capture the chemical information relevant to the reaction's outcome. A poor representation will not contain the necessary information for the model to learn the underlying structure-property relationships.[21][23]

Common Featurization Strategies:

Featurization Method Description Pros Cons
Descriptor-Based Uses pre-calculated physicochemical properties (e.g., molecular weight, pKa, dipole moment) or molecular fingerprints (e.g., ECFP4).[2][21][22]Incorporates chemical intuition; can work well with smaller datasets.[2]Can be labor-intensive to select the right descriptors; may miss novel structural features.
Graph-Based Represents molecules as graphs (atoms as nodes, bonds as edges) and uses Graph Neural Networks (GNNs) to learn features directly from the structure.[2][21][23]Learns features automatically; can capture complex topological information.Requires more data to train effectively; computationally more intensive.
Text-Based (SMILES) Uses a string representation of the molecule (SMILES) and treats it as a sequence, often with Transformer-based models.[2][21][24]Captures structural information without manual feature engineering; state-of-the-art for reaction prediction.[24]Requires very large datasets; less interpretable.

Workflow for Featurization:

G start Model Performance Is Poor q1 High Training Accuracy & Low Validation Accuracy? start->q1 overfitting Likely Overfitting q1->overfitting Yes underfitting Likely Underfitting q1->underfitting No sol_overfit Solutions: - Use Validation Set - Reduce Model Complexity - Add Regularization - Data Augmentation overfitting->sol_overfit sol_underfit Solutions: - Improve Feature Engineering - Increase Model Complexity - Tune Hyperparameters underfitting->sol_underfit

Caption: A decision-making flowchart for diagnosing model performance issues.

Guide 3: Optimization Strategy & Interpretation

An ML model is only useful if it can guide you to better reaction conditions. This requires a sound optimization strategy and the ability to interpret the model's suggestions.

Q: I'm using Bayesian Optimization, but it keeps suggesting experiments in the same region and isn't finding a better optimum. What's wrong?

A: Your optimization process is likely stuck in "exploitation" mode and is not "exploring" the parameter space enough.

Causality: Bayesian Optimization works by balancing exploration (testing uncertain regions to improve the model) and exploitation (testing in regions known to give good results). A[11][25]n imbalance, often controlled by the "acquisition function," can cause the optimizer to prematurely converge on a local optimum.

Troubleshooting Steps:

  • Adjust the Acquisition Function: The acquisition function guides the search. If you are using an "Expected Improvement" (EI) or "Probability of Improvement" (PI) function, try switching to an "Upper Confidence Bound" (UCB) function, which has a tunable parameter that explicitly balances the exploration-exploitation trade-off.

  • Re-evaluate Your Parameter Space: Are the defined ranges for your parameters (e.g., temperature from 20-150 °C) appropriate? If the true optimum lies outside your defined space, the algorithm will never find it. Consider if your initial assumptions were too restrictive.

  • Incorporate Prior Knowledge: A Bayesian framework allows the incorporation of prior knowledge. I[11]f you have strong reason to believe a certain region of the parameter space is promising (or unpromising), this can be built into the model's prior to guide the search more effectively.

Q: The model is giving me high-yield predictions, but I don't trust them. How can I understand why it's making a certain prediction?

A: This is the "black box" problem, and it's a major challenge in deploying ML models in a scientific context. T[9][12][26]rust and validation require interpretability.

Causality: Complex models like neural networks have millions of internal parameters, making their decision-making process opaque. W[9]ithout understanding the model's reasoning, it's impossible to know if it has learned genuine chemical principles or is exploiting a spurious correlation or bias in the training data.

[26][27]Troubleshooting Steps:

  • Use Interpretable Models: If possible, start with an inherently interpretable model like a Random Forest. You can directly extract feature importances to see which parameters (e.g., temperature, choice of catalyst) the model considers most predictive.

  • Employ Interpretation Frameworks: For more complex models, use post-hoc interpretation techniques. Frameworks exist that can attribute a prediction back to the input features. T[26]his can highlight which parts of a reactant molecule or which specific conditions were most influential in the model's decision.

  • Scrutinize the Training Data: When a model gives a counterintuitive prediction, find the most similar reactions in your training set. T[26][27]his can reveal if the prediction is based on a few strange or potentially erroneous data points. This process can help identify "Clever Hans" predictions, where the model gets the right answer for the wrong reason due to dataset bias.

[26]---

Part 3: Experimental Protocols
Protocol: A Self-Validating Bayesian Optimization Workflow

This protocol outlines a step-by-step methodology for optimizing a reaction yield using a closed-loop, self-validating system that combines machine learning with automated experimentation.

Objective: To efficiently find the reaction conditions (Temperature, Substrate Concentration, Catalyst Loading) that maximize the yield of a target product.

Methodology:

  • Define Parameter Space:

    • Identify the continuous and categorical variables to be optimized.

    • Example: Temperature (Continuous: 60-120°C), Concentration (Continuous: 0.1-1.0 M), Catalyst (Categorical: CatA, CatB, CatC).

  • Initial Data Collection (Design of Experiments - DoE):

    • Perform a small set of initial experiments (e.g., 12-24) to provide a seed dataset for the model.

    • Use a space-filling DoE method (e.g., Latin Hypercube sampling) to ensure the initial experiments cover the parameter space broadly, rather than clustering in one area. This provides the model with a more complete initial picture of the reaction landscape.

  • Model Training (Surrogate Model):

    • Featurize the reaction conditions and measured yields from the DoE step.

    • Train a surrogate model on this data. A Gaussian Process (GP) is the standard choice as it provides uncertainty estimates for its predictions.

[1]4. Acquisition and Next Experiment Suggestion:

  • Define an acquisition function (e.g., Upper Confidence Bound - UCB) that will use the GP's predictions and uncertainties to score every possible set of reaction conditions.
  • The conditions with the highest acquisition score are the algorithm's suggestion for the next experiment to run. This score represents the best balance between exploring unknown areas and exploiting known high-yield areas.
  • Automated Experimentation & Data Re-integration:

    • Translate the suggested conditions into commands for an automated synthesis platform (e.g., a pipetting robot). [25] * The robot executes the reaction.

    • The outcome (yield) is measured by an integrated analytical technique (e.g., UPLC, GC).

    • This new data point (conditions + yield) is automatically appended to your dataset.

  • Iterative Loop (Self-Validation):

    • Repeat steps 3-5. With each new data point, the GP surrogate model is retrained, becoming more accurate. The acquisition function then makes a more informed suggestion for the subsequent experiment.

    • This closed loop continues until a stopping criterion is met (e.g., the predicted optimum yield has not improved for several iterations, or the experimental budget is exhausted).

Workflow of the Bayesian Optimization Loop

G A 1. Define Parameter Space B 2. Initial Experiments (DoE) A->B C 3. Train Surrogate Model (Gaussian Process) B->C D 4. Acquisition Function Suggests Next Experiment C->D E 5. Automated Robot Performs Experiment D->E F 6. Measure Yield (Analytics) E->F G Append New Data Point to Dataset F->G G->C Iterate

Caption: The closed-loop workflow for automated reaction optimization.

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  • Westphal, M. V., et al. (2021). Machine Learning for Chemical Reactivity The Importance of Failed Experiments. Chimia, 75(3), 200-205. [Link]

  • Chen, L. Y., & Li, Y. P. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]

  • Moskal, A., et al. (2023). Tuning the Tuner: Introducing Hyperparameter Optimization for Auto-Tuning. arXiv. [Link]

  • Green, W. H. (2021). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. Accounts of Chemical Research, 54(11), 2534-2545. [Link]

  • Wikipedia. (2024). Hyperparameter optimization. [Link]

  • Gillet, V. (2019). Hyper-parameter optimization algorithms: a short review. Criteo AI Lab.
  • Bergstra, J., et al. (2012). Algorithms for Hyper-Parameter Optimization. Advances in Neural Information Processing Systems 25. [Link]

  • Amazon Web Services. What is Hyperparameter Tuning?. [Link]

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Reference Data & Comparative Studies

Validation

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Intermediates

Title: Comprehensive Comparison of Analytical Techniques for Ethyl 8-Chloro-7-Oxooctanoate Introduction Ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) is a highly reactive, bifunctional aliphatic intermediate. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison of Analytical Techniques for Ethyl 8-Chloro-7-Oxooctanoate

Introduction Ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) is a highly reactive, bifunctional aliphatic intermediate. Featuring an ethyl ester, a flexible alkyl chain, and a terminal α -chloro ketone moiety, it serves as a crucial building block in the synthesis of imidazolidone aliphatic acids, biotin analogs, and lipoic acid derivatives[1]. With a monoisotopic mass of 220.0866 Da[2], its structural complexity demands rigorous analytical oversight.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine checklist, but as a physicochemical puzzle. The α -chloro ketone is a potent alkylating agent, highly susceptible to nucleophilic attack and hydrolysis. Therefore, selecting the right analytical technique requires balancing sensitivity with the preservation of the molecule's structural integrity. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing self-validating protocols for each.

Expertise & Causality: Given its molecular weight and aliphatic nature, ethyl 8-chloro-7-oxooctanoate is sufficiently volatile for GC analysis. However, the choice of sample solvent is critical. The α -chloro ketone will rapidly react with protic, nucleophilic solvents like methanol to form hemiketals or displacement artifacts. We must use aprotic solvents (e.g., dichloromethane) to ensure the peak observed is the true intact molecule, not a sample-prep artifact. Furthermore, the electron ionization (EI) provides a self-validating system: the natural isotopic abundance of 35Cl and 37Cl dictates that the molecular ion ( M+ at m/z 220) and the M+2 peak (m/z 222) will appear in a strict 3:1 ratio. This instantly distinguishes the target compound from dehalogenated impurities.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in anhydrous, GC-grade dichloromethane (DCM).

  • Column Selection: Use a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) to provide optimal separation of aliphatic esters.

  • Inlet Conditions: Set the injection port to 220°C. Critical Insight: Do not exceed 250°C, as α -chloro ketones can undergo thermal dehydrohalogenation in the inlet, artificially lowering the apparent purity.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Detection: Operate in EI mode at 70 eV. Validate the peak identity by confirming the 3:1 ratio of m/z 220/222.

High-Performance Liquid Chromatography (HPLC-UV): Batch Purity & Non-Volatile Profiling

Expertise & Causality: While GC-MS confirms identity, HPLC-UV is the scalable workhorse for batch release and detecting non-volatile degradation products (such as the hydrolyzed 8-hydroxy-7-oxooctanoic acid). The primary analytical challenge is the lack of a conjugated π -system; the isolated carbonyls exhibit weak n→π∗ transitions. Consequently, detection must be performed at a low wavelength (210 nm). At this threshold, any organic impurities in the mobile phase will cause severe baseline drift. The protocol below uses Trifluoroacetic Acid (TFA) as an ion-pairing agent to suppress the ionization of trace carboxylic acid impurities, ensuring sharp, symmetrical peaks.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 2.0 mg/mL in the initial mobile phase (10% Acetonitrile / 90% Water).

  • Column Selection: Employ an end-capped C18 column (150 mm × 4.6 mm, 3 µm). End-capping is mandatory to prevent secondary interactions between the unreacted silanols and the polar ketone group, which causes peak tailing.

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.05% TFA.

    • Channel B: LC-MS grade Acetonitrile with 0.05% TFA.

  • Gradient Elution: 10% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm. Validate system suitability by ensuring the baseline drift is < 5 mAU over the gradient run.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Regiochemical Elucidation

Expertise & Causality: Mass spectrometry cannot easily differentiate between positional isomers (e.g., if the chlorine were mistakenly substituted at the C6 position instead of C8 during synthesis). NMR is required to definitively prove the regiochemistry[1]. The methylene protons situated between the ketone and the chlorine atom ( −C(=O)−CH2​−Cl ) are highly deshielded by both electron-withdrawing groups, providing a highly diagnostic, isolated singlet.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent contains 0.03% Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz (16 scans) and a 13C NMR spectrum at 100 MHz (256 scans).

  • Spectral Validation:

    • Confirm the ethyl ester via a quartet at ~4.1 ppm ( −O−CH2​−CH3​ ) and a triplet at ~1.2 ppm ( −O−CH2​−CH3​ ).

    • Critical ID: Locate the sharp 2-proton singlet at approximately 4.1 - 4.2 ppm. This corresponds to the terminal chloromethyl group. If a complex multiplet is observed instead, the chlorine is not terminal, indicating a failed synthesis.

Quantitative Data Comparison

The following table summarizes the operational metrics of each technique to guide laboratory deployment:

Analytical TechniquePrimary UtilityEst. Limit of Detection (LOD)Run TimeKey Limitation / Vulnerability
GC-MS (EI) Volatile impurity profiling & isotopic ID10 ng/mL15 minSusceptible to thermal degradation if inlet > 250°C.
HPLC-UV (210 nm) Batch purity & non-volatile degradation0.5 µg/mL20 minRequires ultra-pure solvents due to weak UV chromophore.
NMR ( 1H / 13C ) Absolute structural & regiochemical proof~1 mg/mL10 minLow sensitivity; cannot reliably detect impurities < 1%.

Analytical Decision Workflow

To systematize the QA/QC release of ethyl 8-chloro-7-oxooctanoate, I have designed the following logic-driven workflow.

G Start Raw Sample: Ethyl 8-chloro-7-oxooctanoate Volatile Physicochemical Triage (Volatility & Solubility) Start->Volatile NMR NMR Spectroscopy (1H / 13C in CDCl3) Start->NMR Structural Verification GCMS GC-MS Workflow (EI, 70 eV) Volatile->GCMS High Volatility (Aprotic Solvents) HPLC HPLC-UV Workflow (210 nm) Volatile->HPLC Trace Profiling (Aqueous/Organic) Isotope Validate 35Cl/37Cl Isotopic Ratio (3:1) GCMS->Isotope Purity Quantify Batch Purity & Non-Volatile Impurities HPLC->Purity Structure Confirm Regiochemistry (-CH2Cl singlet @ 4.1 ppm) NMR->Structure Release Final QA/QC Release Isotope->Release Purity->Release Structure->Release

Fig 1: Analytical decision workflow for QA/QC release of ethyl 8-chloro-7-oxooctanoate.

References

  • Title: Ethyl 8-chloro-7-oxooctanoate (C10H17ClO3) Source: PubChemLite / University of Luxembourg URL: [Link]

  • Title: Preparation of Imidazolidone Aliphatic Acids (The Journal of Biological Chemistry, Vol. 164) Source: Internet Archive / J. Biol. Chem. URL: [Link]

Sources

Comparative

A Comparative Guide for Purity Analysis: GC-MS vs. HPLC for Ethyl 8-chloro-7-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Executive Summary The robust and accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing. E...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust and accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing. Ethyl 8-chloro-7-oxooctanoate, a key building block, presents unique analytical challenges due to its combination of a keto and an ester functional group, alongside a halogen. This guide provides an in-depth, objective comparison of two premier analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. While both methods are powerful, this guide will demonstrate that HPLC, particularly with a UV detector, emerges as the more robust, reliable, and versatile method for routine quality control and purity profiling of ethyl 8-chloro-7-oxooctanoate. GC-MS, however, serves as an indispensable tool for the identification of unknown volatile impurities and for confirmatory analyses.

Introduction: The Analytical Challenge of Ethyl 8-chloro-7-oxooctanoate

Ethyl 8-chloro-7-oxooctanoate (C₁₀H₁₇ClO₃, Mol. Wt. 220.69 g/mol ) is a moderately polar organic compound.[1][2] Its purity is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of an α-chloroketone moiety and an ester group dictates its chemical reactivity and analytical behavior.

The primary analytical challenges include:

  • Thermal Lability: The α-chloroketone structure may be susceptible to degradation at elevated temperatures, a critical consideration for GC analysis.[3]

  • Chromophoric Properties: The ketone group provides a UV chromophore, making it suitable for HPLC with UV detection.[4][5] However, the absorbance may be weak, necessitating careful wavelength selection.

  • Potential for Diverse Impurities: Synthesis of such molecules can introduce a range of impurities, including starting materials, by-products from side reactions, and degradation products. A robust analytical method must be able to separate and detect these varied species.

This guide will now dissect the application of both GC-MS and HPLC to address these challenges, grounded in established analytical principles and supported by detailed experimental frameworks.

Deep Dive: GC-MS for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS.[6] It is a go-to method for volatile and thermally stable compounds.[3]

Principle of Operation

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[6] The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Causality Behind Experimental Choices for Ethyl 8-chloro-7-oxooctanoate

A primary concern for analyzing ethyl 8-chloro-7-oxooctanoate by GC is its thermal stability. The high temperatures of the injector port and column oven could potentially cause degradation, leading to an inaccurate purity assessment. Therefore, the method must be optimized to use the lowest possible temperatures while still achieving good chromatographic separation. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is a logical choice for this moderately polar analyte.[7]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250°C (A balance between efficient volatilization and minimizing degradation).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Data Interpretation and Expected Results

The total ion chromatogram (TIC) will show peaks for the main component and any volatile impurities. The purity is calculated based on the relative peak areas (% area normalization). The mass spectrum of the main peak can be compared against a library or theoretical fragmentation pattern to confirm its identity. The mass spectra of impurity peaks are invaluable for their structural elucidation.

Strengths and Limitations for this Analysis

Strengths:

  • High Resolving Power: Capillary GC columns offer excellent separation efficiency.[3]

  • Definitive Identification: The mass spectrometer provides structural information, making it the gold standard for identifying unknown volatile impurities.[6]

  • High Sensitivity: GC-MS can detect trace-level volatile impurities.[7]

Limitations:

  • Thermal Degradation Risk: The analyte may degrade at high temperatures, leading to the formation of artifacts and an underestimation of purity.

  • Limited to Volatile Compounds: Non-volatile impurities, such as salts or high molecular weight by-products, will not be detected.[8]

  • Potential for Complex Sample Preparation: Derivatization may be required for some impurities, although likely not for the parent compound.[9][10]

Deep Dive: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[6][11]

Principle of Operation

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.[11] Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode and is well-suited for moderately polar compounds like ethyl 8-chloro-7-oxooctanoate.[12]

Causality Behind Experimental Choices for Ethyl 8-chloro-7-oxooctanoate

Given the analyte's moderate polarity, a C18 column is an excellent starting point.[12] The presence of the ketone carbonyl group allows for UV detection.[4] Aliphatic ketones typically have a weak n→π* transition absorbance around 270-300 nm.[4][5] A more intense absorbance is often found at lower wavelengths (around 210-220 nm), which can provide better sensitivity.[13] A mobile phase of acetonitrile and water provides a good polarity range to elute the compound and its potential impurities with good peak shape. A gradient elution is often preferred for purity analysis to ensure that both more polar and less polar impurities are eluted and resolved.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC System with a Diode Array Detector (DAD) or UV-Vis Detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm (for sensitivity) and 280 nm (for selectivity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[12]

Data Interpretation and Expected Results

The chromatogram will display a major peak for ethyl 8-chloro-7-oxooctanoate and smaller peaks for any impurities that absorb at the selected wavelength. Purity is determined by area percent normalization. The DAD can provide UV spectra for each peak, which can help in peak tracking and give some indication of the nature of the impurities (e.g., if they share the same chromophore).

Strengths and Limitations for this Analysis

Strengths:

  • Broad Applicability: Suitable for a wide range of impurities, including non-volatile and polar compounds.[11]

  • No Thermal Degradation: Analysis is performed at or near room temperature, preserving the integrity of the sample.[3]

  • Robust and Reproducible: HPLC methods are generally very robust and are the workhorse of QC labs.

  • Preparative Capabilities: The method can be scaled up for the isolation and purification of impurities for further characterization.[15]

Limitations:

  • Requires a Chromophore: A UV detector requires that the analyte and its impurities absorb UV light. For impurities without a chromophore, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer would be needed.

  • Lower Resolution than Capillary GC: While modern HPLC columns provide excellent efficiency, capillary GC generally offers higher peak resolution.[3]

  • Identification is Not Definitive: Unlike MS, a UV detector does not provide structural information for unknown impurity identification. This necessitates coupling to a mass spectrometer (LC-MS).

Head-to-Head Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends on the specific goals of the analysis. For routine purity testing, HPLC is often favored, while GC-MS excels at the identification of volatile unknowns.

Quantitative Data Summary
ParameterGC-MSHPLC-UVRationale & Justification
Analyte Integrity Potential for thermal degradationExcellent, analysis at ambient temperatureThe α-chloroketone moiety may not be stable at typical GC injector temperatures.[3]
Impurity Profile Volatile impurities onlyVolatile and non-volatile impuritiesHPLC provides a more comprehensive picture of all potential impurities.[8]
Selectivity High (based on m/z)Moderate to High (based on retention & UV)MS detection is inherently more selective than UV detection.
Sensitivity Excellent (ng to pg range)Very Good (µg to ng range)Both techniques are highly sensitive, but GC-MS often has lower detection limits for suitable analytes.[7]
Identification Power Excellent (definitive structural info)Poor (requires LC-MS)Mass spectral data is a key advantage of GC-MS for unknown identification.
Speed/Throughput Fast (typically < 20 min)Moderate (typically 15-30 min)Modern GC runs can be very fast.[11]
Cost & Complexity Higher initial cost, more complexLower initial cost, more routineHPLC systems are generally more affordable and easier to operate for QC purposes.[8][11]
Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate technique.

G start Start: Purity Analysis of Ethyl 8-chloro-7-oxooctanoate goal What is the analytical goal? start->goal routine_qc Routine QC & Purity Assay (Known Impurities) goal->routine_qc Purity % unknown_id Identification of Unknown Volatile Impurities goal->unknown_id Structure ID hplc Primary Method: HPLC-UV routine_qc->hplc gcms Primary Method: GC-MS unknown_id->gcms confirm Is confirmation of identity needed? hplc->confirm report Report Results gcms->report lcms Use LC-MS confirm->lcms Yes confirm->report No lcms->report

Caption: Decision workflow for selecting between HPLC and GC-MS.

Conclusion and Recommendations

For the comprehensive purity analysis of ethyl 8-chloro-7-oxooctanoate, HPLC with UV detection is the recommended primary technique. Its ability to operate at ambient temperatures eliminates the significant risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample.[3] Furthermore, HPLC can detect a broader range of potential non-volatile impurities, providing a more complete and reliable purity profile, which is critical in a regulated drug development environment.[8][11]

GC-MS should be regarded as a powerful complementary and orthogonal technique. It is invaluable for:

  • Confirming the identity of the main peak.

  • Identifying unknown volatile impurities that may not be resolved or detected by HPLC.

  • Screening for residual solvents from the synthesis process.

By employing HPLC as the workhorse for routine purity assessment and leveraging GC-MS for specific investigations, researchers and drug development professionals can establish a robust and scientifically sound analytical control strategy for ethyl 8-chloro-7-oxooctanoate.

References

  • Benchchem. A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate.
  • Benchchem. HPLC purification method for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Benchchem. GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol.
  • Benchchem. Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Raja, G., et al. (2020). A simple and trace level-sensitive gas chromatography with mass spectrometer (GC-MS) method for the determination of seven potentially genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Unknown. Ethyl chlorooxoacetate Safety Data Sheet.
  • Echemi. Octanoic acid, 8-chloro-, ethyl ester SDS.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Fang, C., et al. (2019). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 53(15), 8806-8815. Available from: [Link]

  • NIST/TRC. (2012). Web Thermo Tables (WTT).
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Chromatography Today. (2023). HPLC vs GC - A Beginner's Guide.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • Aznar, M., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 330, 127239.
  • Unknown. An Analytical Method to Determine Concentration of Ethyl Chloroacetate.
  • PubChemLite. Ethyl 8-chloro-7-oxooctanoate (C10H17ClO3).
  • SIELC Technologies. Separation of Ethyl octanoate on Newcrom R1 HPLC column.
  • Singh, S., et al. (2012). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 74(3), 243-247. Available from: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283.
  • Veeprho. Ethyl 8-chloro-6-oxooctanoate | CAS 50628-91-6.
  • Rocchetti, G., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4642. Available from: [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Vasquez, K. T., et al. (2019). Atmospheric Photolysis of Methyl Ethyl, Diethyl, and Propyl Ethyl Ketones: Temperature‐Dependent UV Absorption Cross Sections. Journal of Geophysical Research: Atmospheres, 124(13), 7326-7339.
  • NOAA. ETHYL CHLOROACETATE - CAMEO Chemicals.
  • Sigma-Aldrich. ethyl 8-chloro-2-oxooctanoate | 717919-91-0.
  • BLD Pharm. 105484-55-7|Ethyl 8-chlorooctanoate.

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Validation

Synthesis Efficiency and Mechanistic Profiling: Ethyl 8-chloro-7-oxooctanoate vs. Benchmark Ketoesters

As an application scientist evaluating synthetic routes for pharmaceutical intermediates, selecting the optimal pathway for ketoester synthesis requires balancing atom economy, regioselectivity, and scalability. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist evaluating synthetic routes for pharmaceutical intermediates, selecting the optimal pathway for ketoester synthesis requires balancing atom economy, regioselectivity, and scalability. This guide objectively compares the synthesis efficiency of ethyl 8-chloro-7-oxooctanoate (ECOO) —a specialized long-chain chloromethyl ketone used in the preparation of imidazolidone aliphatic acids and biotin analogs[1]—against a ubiquitous short-chain benchmark, ethyl 4-chloro-3-oxobutanoate (COBE) , which is heavily utilized in the synthesis of statins (e.g., atorvastatin) and oxiracetam[2],[3].

Mechanistic Rationale: The Challenge of Long-Chain Ketoesters

The fundamental difference in synthesis efficiency between ECOO and COBE lies in precursor geometry and regioselectivity.

For short-chain ketoesters like COBE, the industry relies on diketene . The highly strained 4-membered oxetane ring of diketene provides a pre-activated scaffold that forces perfect regioselectivity upon halogenation and subsequent alcoholysis[4].

Conversely, long-chain analogs like ECOO lack a diketene equivalent. Attempting direct halogenation of a standard long-chain ketone (e.g., ethyl 8-oxooctanoate) yields a chaotic mixture of α and α′ chlorinated products, alongside over-chlorination. Therefore, to achieve strict terminal chlorination on an 8-carbon chain, we must build the molecule from the terminus using an Arndt-Eistert homologation starting from a 7-carbon precursor (monoethyl pimelate)[1]. This inherently introduces hazardous reagents and reduces overall atom economy.

SynthesisPathways cluster_ECOO Pathway A: Ethyl 8-chloro-7-oxooctanoate (ECOO) cluster_COBE Pathway B: Ethyl 4-chloro-3-oxobutanoate (COBE) Pimelate Monoethyl Pimelate AcidChloride Ethyl 6-chloroformylhexanoate Pimelate->AcidChloride SOCl2, Reflux DiazoKetone Diazoketone Intermediate AcidChloride->DiazoKetone CH2N2 (Excess) ECOO Ethyl 8-chloro-7-oxooctanoate DiazoKetone->ECOO Dry HCl Gas Diketene Diketene ChloroDiketene 4-Chloroacetoacetyl Chloride Diketene->ChloroDiketene Cl2 Gas, <0°C COBE Ethyl 4-chloro-3-oxobutanoate ChloroDiketene->COBE Ethanol

Figure 1: Mechanistic comparison of Arndt-Eistert homologation vs. diketene ring-opening routes.

Comparative Experimental Workflows

To ensure reproducibility and safety, the following protocols are designed as self-validating systems , where intrinsic physical or thermodynamic cues confirm reaction progress.

Protocol A: Synthesis of Ethyl 8-chloro-7-oxooctanoate (ECOO)

Based on the classical homologation of aliphatic dicarboxylic acid half-esters[1].

  • Acid Chloride Generation: React monoethyl pimelate with purified thionyl chloride under reflux. Distill the intermediate in vacuo to yield ethyl 6-chloroformylhexanoate.

  • Diazoketone Formation (Hazard Warning): Distill an ethereal solution of diazomethane (prepared from nitrosomethylurea) into a reaction flask containing the acid chloride dissolved in absolute diethyl ether at 0°C.

    • Causality: A strict stoichiometric excess of diazomethane is mandatory. The reaction produces HCl as a byproduct; if un-scavenged, this HCl will prematurely react with the newly formed diazoketone, leading to a complex mixture of unwanted haloketones. Excess diazomethane acts as an acid scavenger, safely converting the HCl into methyl chloride and nitrogen gas[1].

    • Self-Validation: The reaction is self-indicating. The persistence of a distinct yellow tint in the ether solution confirms that a sufficient excess of diazomethane remains active.

  • Halogenation Quench: Pass dry HCl gas into the solution with continuous stirring.

    • Causality: Aqueous HCl cannot be used, as the presence of water would hydrolyze the terminal ethyl ester and risk converting the target chloromethyl ketone into a hydroxymethyl ketone.

    • Self-Validation: The addition of HCl triggers vigorous nitrogen gas evolution. The definitive visual endpoint is reached when bubbling completely ceases, confirming the quantitative conversion of the diazoketone to ECOO[1].

Protocol B: Synthesis of Ethyl 4-chloro-3-oxobutanoate (COBE)

Industrial benchmark route utilizing diketene[4],[3].

  • Diketene Chlorination: Introduce chlorine gas into a solution of diketene in a non-reactive solvent (e.g., ethyl acetate), maintaining the system at -10°C to 0°C.

    • Causality: The highly strained 4-membered ring makes this halogenation violently exothermic. Strict cryogenic control is required to prevent runaway thermal polymerization and degradation of the transient 4-chloroacetoacetyl chloride intermediate[3].

    • Self-Validation: The reaction progress is monitored thermally. A sudden drop in the exothermic heat signature indicates the complete consumption of the diketene precursor.

  • Ethanolysis: Dropwise addition of absolute ethanol opens the chlorinated ring.

    • Self-Validation: Stabilization of the reactor's internal pressure and temperature confirms complete ring opening, yielding COBE with near-perfect atom economy[3].

Quantitative Efficiency & Scalability Metrics

When comparing these two ketoesters, the synthetic efficiency heavily favors the short-chain diketene route. The Arndt-Eistert homologation required for ECOO suffers from poor atom economy due to the sacrificial loss of sulfur dioxide, nitrogen gas, and methyl chloride, alongside the severe scalability limitations imposed by diazomethane.

Efficiency MetricEthyl 8-chloro-7-oxooctanoate (ECOO)Ethyl 4-chloro-3-oxobutanoate (COBE)
Chain Length 8 Carbons (Long-chain)4 Carbons (Short-chain)
Primary Precursor Monoethyl pimelateDiketene
Synthesis Pathway Arndt-Eistert HomologationHalogenation & Ring Opening
Atom Economy Low (Loss of SO₂, HCl, N₂, CH₃Cl)High (Direct addition/opening)
Typical Yield ~75% (Over homologation steps)[1]>95% (Industrial scale)[3]
Scalability Poor (Explosion hazard from CH₂N₂)Excellent (Continuous flow compatible)
Primary Application Imidazolidone aliphatic acids, Biotin analogs[1]Statins (Atorvastatin)[5], Oxiracetam[3]

References

  • Hofmann, K., et al. "Preparation of Imidazolidone Aliphatic Acids." The Journal of Biological Chemistry, vol. 164, 1946, pp. 165.[Link]

  • Pan, J., et al. "Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy." PubMed Central (PMC), 2015.[Link]

  • "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs." MDPI, 2019.[Link]

  • "Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate.

Sources

Comparative

Comparative Synthetic Routes to Ethyl 8-chloro-7-oxooctanoate: A Technical Guide

Introduction Ethyl 8-chloro-7-oxooctanoate ( C10​H17​ClO3​ ) is a highly versatile halomethyl ketone intermediate. It is predominantly utilized in the synthesis of enzyme inhibitors (such as protease and histone deacetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 8-chloro-7-oxooctanoate ( C10​H17​ClO3​ ) is a highly versatile halomethyl ketone intermediate. It is predominantly utilized in the synthesis of enzyme inhibitors (such as protease and histone deacetylase inhibitors) and complex lipid analogs. The presence of both a terminal α -chloroketone and an ethyl ester presents a unique chemoselectivity challenge: carbon-chain homologation and chlorination must occur exclusively at the carboxylic acid terminus of the C7 precursor (monoethyl pimelate) without inducing nucleophilic attack or transesterification at the ester pole.

This guide evaluates three distinct synthetic pathways, analyzing their mechanistic causality, scalability, and safety profiles to aid process chemists and drug development professionals in selecting the optimal route.

Route 1: The Classical Diazomethane Homologation (Arndt-Eistert Type)

Overview & Causality: Historically, the conversion of a carboxylic acid to a chloromethyl ketone relied on the reaction of an acid chloride with diazomethane ( CH2​N2​ ). The causality of this reaction's success lies in the rapid formation of a diazoketone intermediate. The strongly electron-withdrawing diazo group stabilizes the intermediate, preventing further attack by excess acid chloride. Subsequent treatment with anhydrous HCl protonates the methine carbon, turning the diazo group into an exceptional leaving group ( N2​ gas), which is then displaced by the chloride ion[1].

Experimental Protocol:

  • Activation: Dissolve monoethyl pimelate (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C with a catalytic amount of DMF. Stir for 2 hours, then concentrate in vacuo to yield ethyl 6-chloroformylhexanoate.

  • Diazo Transfer: Dissolve the crude acid chloride in absolute diethyl ether and cool to 0 °C. Distill an ether solution of diazomethane (approx. 2.5 eq, prepared from Diazald) directly into the reaction flask. Caution: Diazomethane is highly explosive and toxic; specialized glassware with clear, fire-polished joints must be used.

  • Chlorination: After 12 hours of stirring at 0 °C to room temperature, pass anhydrous HCl gas through the solution until nitrogen evolution ceases[1].

  • Isolation: Purify via vacuum distillation to yield ethyl 8-chloro-7-oxooctanoate.

Verdict: Excellent regioselectivity, but the severe explosion hazards of diazomethane make this route strictly limited to small-scale discovery chemistry.

Route 2: The Sulfoxonium Ylide Approach (Safe Batch Alternative)

Overview & Causality: To circumvent the hazards of diazomethane, modern batch synthesis employs dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). The causality here is driven by the ylide's nucleophilicity. It attacks an activated ester (e.g., a mixed anhydride) to form a stable β -keto sulfoxonium ylide. Unlike diazomethane, this ylide is a stable, isolable solid. To install the chloride, the ylide is treated with a chloride source (LiCl) and an acid (methanesulfonic acid). The acid protonates the ylide, turning DMSO into a leaving group, which is smoothly displaced by chloride via an SN​2 mechanism[2].

Experimental Protocol:

  • Ylide Generation: React trimethylsulfoxonium iodide (2.0 eq) with potassium tert-butoxide (2.0 eq) in anhydrous THF at reflux for 2 hours to generate the ylide.

  • Activation: In a separate flask, treat monoethyl pimelate (1.0 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at -15 °C to form the mixed anhydride.

  • Coupling: Add the mixed anhydride solution to the ylide at 0 °C. Stir for 2 hours to form the β -keto sulfoxonium ylide.

  • Chlorination: Add lithium chloride (2.0 eq) and methanesulfonic acid (1.5 eq) in THF. Heat to 65 °C for 3 hours. The displacement of DMSO yields the target chloromethyl ketone[2].

  • Isolation: Quench with brine, extract with ethyl acetate, and purify via flash chromatography.

Verdict: Highly safe and scalable for batch manufacturing, though it suffers from lower atom economy due to the expulsion of DMSO.

Route 3: Weinreb Amide & Chloromethyllithium via Continuous Flow

Overview & Causality: The most advanced industrial route utilizes the chemoselective addition of a carbenoid to a Weinreb amide. The causality of the Weinreb amide's success is its ability to form a stable, five-membered cyclic metal chelate upon nucleophilic attack. This chelate prevents the collapse of the tetrahedral intermediate until aqueous workup, completely eliminating the risk of over-addition (tertiary alcohol formation)[3]. Because chloromethyllithium ( LiCH2​Cl ) is highly unstable and prone to α -elimination at temperatures above -78 °C, continuous flow chemistry is employed. Flow reactors provide instantaneous mixing and rapid heat transfer, allowing the safe generation and immediate consumption of the carbenoid at much milder temperatures (e.g., -20 °C)[4].

Experimental Protocol:

  • Weinreb Amide Synthesis: React monoethyl pimelate (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (3.0 eq) in DCM at room temperature. Isolate the Weinreb amide.

  • Flow Setup: Prepare two feed solutions:

    • Stream A: Weinreb amide (1.0 eq) and chloroiodomethane ( ICH2​Cl , 1.5 eq) in anhydrous THF.

    • Stream B: Methyllithium (1.4 eq) in diethoxymethane.

  • Continuous Flow Reaction: Pump Stream A and Stream B into a T-mixer submerged in a cooling bath at -20 °C. The methyllithium undergoes halogen-metal exchange with ICH2​Cl to form LiCH2​Cl , which immediately attacks the Weinreb amide[4].

  • Quenching: Direct the reactor effluent into a flask containing vigorously stirred 1M HCl to collapse the tetrahedral intermediate.

  • Isolation: Phase separate and concentrate the organic layer to yield high-purity ethyl 8-chloro-7-oxooctanoate.

Verdict: The ultimate choice for scalable, high-yield, and safe production, provided continuous flow infrastructure is available.

Quantitative Data & Performance Comparison

ParameterRoute 1: DiazomethaneRoute 2: Sulfoxonium YlideRoute 3: Weinreb / Flow
Typical Yield 75 - 85%65 - 75%80 - 90%
Safety Profile Critical Hazard (Explosive)High (Stable reagents)High (Hazard contained in flow)
Scalability Milligram to low-gramMulti-kilogramMulti-kilogram (Continuous)
Atom Economy High ( N2​ byproduct)Low (DMSO byproduct)Moderate (Iodomethane byproduct)
Temp. Requirements 0 °C to RT-15 °C to 65 °C-20 °C (Flow) / -78 °C (Batch)
Chemoselectivity ExcellentGoodExcellent

Mechanistic Pathway Visualization

SynthesisPathways cluster_R1 Route 1: Diazomethane (Classic) cluster_R2 Route 2: Sulfoxonium Ylide (Batch) cluster_R3 Route 3: Weinreb Amide (Flow) SM Monoethyl Pimelate (C7 Precursor) AcidCl Acid Chloride Intermediate SM->AcidCl SOCl2 or (COCl)2 MixAnhydride Mixed Anhydride Intermediate SM->MixAnhydride Isobutyl chloroformate NMM Weinreb Weinreb Amide Intermediate SM->Weinreb NHMe(OMe)·HCl EDC, DIPEA Target Ethyl 8-chloro-7-oxooctanoate (Target Haloketone) Diazo Diazoketone Intermediate AcidCl->Diazo CH2N2 (Explosive) Diazo->Target HCl (gas) - N2 Ylide β-Keto Sulfoxonium Ylide MixAnhydride->Ylide Dimethylsulfoxonium methylide Ylide->Target LiCl, MsOH - DMSO Chelate Tetrahedral Metal Chelate Weinreb->Chelate LiCH2Cl (Flow) -20 °C Chelate->Target Aqueous HCl Quench

Figure 1: Comparative mechanistic workflows for the synthesis of ethyl 8-chloro-7-oxooctanoate.

References

  • Full text of "The Journal Of Biological Chemistry(164)" - Internet Archive. archive.org. 1

  • Facile Preparation of N-Tosyl-L-Phenylalanine Chloromethyl Ketone. benthamdirect.com. 2

  • Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides | Request PDF - ResearchGate. researchgate.net. 3

  • Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and Batch. uni-muenchen.de. 4

Sources

Validation

Validation of a Continuous-Flow Synthetic Method for Ethyl 8-chloro-7-oxooctanoate: A Comparative Guide

Executive Summary Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2)[1],[2] is a highly valuable α-chloromethyl ketone intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-chloro-7-oxooctanoate (CAS: 57956-78-2)[1],[2] is a highly valuable α-chloromethyl ketone intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including lipoic acid analogs and specialized heterocyclic scaffolds. The classical synthesis of this compound relies on the Arndt-Eistert homologation of pimelic acid monoethyl ester via an α-diazoketone intermediate[3]. While chemically effective, the traditional batch methodology requires the accumulation of diazomethane (CH₂N₂)—a highly toxic and explosive gas—rendering the process fundamentally unsafe for industrial scale-up[4].

This guide objectively compares the legacy Batch Arndt-Eistert Homologation with a newly validated Continuous-Flow Membrane Reactor Method [5]. By leveraging in-situ generation and immediate consumption of anhydrous diazomethane, the flow method eliminates explosive accumulation while drastically improving space-time yields and product purity[6].

Mechanistic Rationale: Overcoming Batch Limitations

The transformation of pimelic acid monoethyl ester to ethyl 8-chloro-7-oxooctanoate requires three distinct mechanistic phases:

  • Chlorination: Conversion of the carboxylic acid to ethyl 6-chloroformylhexanoate.

  • Homologation: Nucleophilic attack by diazomethane to form the α-diazoketone intermediate.

  • Substitution: Quenching with HCl to displace nitrogen gas and yield the α-chloromethyl ketone[3].

ChemicalPathway A Pimelic Acid Monoethyl Ester B Ethyl 6-chloroformyl- hexanoate A->B SOCl2 (Chlorination) C α-Diazoketone Intermediate B->C CH2N2 (Homologation) D Ethyl 8-chloro- 7-oxooctanoate C->D HCl (aq) (Substitution)

Fig 1: Reaction pathway for the synthesis of ethyl 8-chloro-7-oxooctanoate.

The Causality of Flow Superiority: In a batch reactor, the homologation phase is a critical bottleneck. Diazomethane must be distilled and accumulated, creating a severe explosion hazard. Furthermore, the presence of trace moisture from the generation phase can hydrolyze the moisture-sensitive acid chloride back to the starting material, severely depressing yields.

The continuous-flow method utilizes a tube-in-tube reactor equipped with a Teflon AF-2400 semi-permeable membrane ()[5]. This amorphous fluoropolymer is highly permeable to gases but strictly impermeable to liquids and aqueous salts. As diazomethane is generated in the inner tube, it diffuses across the membrane into the outer tube containing the anhydrous acid chloride stream[5]. Because the CH₂N₂ is consumed instantaneously upon diffusion, the steady-state concentration remains near zero, shifting the equilibrium forward safely and efficiently[7],[6].

Experimental Workflows: Batch vs. Continuous Flow

The following protocols outline the self-validating systems used to synthesize ethyl 8-chloro-7-oxooctanoate.

Method A: Traditional Batch Synthesis (Legacy)
  • Acid Chloride Formation: Dissolve pimelic acid monoethyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours.

    • Validation Check: Perform an aliquot IR scan; the disappearance of the broad OH stretch (3300 cm⁻¹) and appearance of the sharp acyl chloride C=O stretch (1800 cm⁻¹) confirms complete conversion.

  • Diazomethane Generation (High Risk): In a specialized, scratch-free glassware setup behind a blast shield, react Diazald with aqueous KOH in ether. Distill the ethereal CH₂N₂ into a receiving flask at -78°C.

    • Validation Check: The intense yellow color of the distillate indicates successful CH₂N₂ accumulation.

  • Homologation: Slowly add the acid chloride solution to the ethereal CH₂N₂ (3.0 eq) at 0°C. Stir for 12 hours.

  • Quench & Substitution: Carefully add 1M HCl in ether dropwise until nitrogen evolution ceases.

    • Validation Check: The cessation of bubbling serves as a visual self-validation that all diazo intermediates have been consumed.

  • Purification: Wash with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography to yield the final product.

Method B: Continuous-Flow Synthesis (New Validated Method)
  • System Priming: Prime a tube-in-tube reactor (Teflon AF-2400 inner tube, PTFE outer tube) with anhydrous THF to establish a baseline flow and verify system pressure integrity (target: 5 bar back-pressure).

  • Precursor Feeds:

    • Stream A (Inner Tube): 0.5 M Diazald in THF and 1.0 M aqueous KOH pumped via a T-mixer at 1.0 mL/min.

    • Stream B (Outer Tube): 0.2 M ethyl 6-chloroformylhexanoate in anhydrous THF pumped at 0.5 mL/min.

  • In-Situ Homologation: As Stream A generates CH₂N₂, the gas selectively permeates the Teflon AF-2400 membrane into Stream B.

    • Causality Note: The membrane's hydrophobicity prevents aqueous KOH from crossing, protecting the acid chloride from hydrolysis. The immediate consumption of CH₂N₂ maintains a safe, near-zero accumulation profile.

  • Inline Quench: Route the effluent from the outer tube directly into a secondary T-mixer, introducing Stream C (1.0 M anhydrous HCl in dioxane) at 0.5 mL/min. Pass through a 10 mL residence coil (20 min residence time).

  • Continuous Collection: Collect the output stream.

    • Validation Check: Monitor the exhaust stream using an inline flow-IR spectrometer; the strict absence of the diazo peak (2100 cm⁻¹) confirms total conversion before collection. Concentrate in vacuo to yield crude ethyl 8-chloro-7-oxooctanoate.

FlowReactor N1 Diazald + KOH (aq) Feed Stream N2 Teflon AF-2400 Inner Tube (CH2N2) N1->N2 Pump A N3 Acid Chloride in THF Outer Tube N2->N3 Membrane Diffusion (Anhydrous CH2N2) N4 Inline HCl Quench Residence Coil N3->N4 Pump B + HCl Stream N5 Phase Separation & Product Collection N4->N5 Continuous Output

Fig 2: Tube-in-tube continuous flow reactor setup for safe diazomethane generation.

Quantitative Performance & Safety Comparison

The transition from batch to continuous flow yields profound improvements across all critical process metrics. The data below summarizes the validation runs comparing both methodologies at a 50 mmol scale.

ParameterMethod A: Batch Arndt-EistertMethod B: Continuous Flow
Overall Yield 65 – 72%88 – 94%
Reaction Time 18 – 24 hours20 minutes (residence time)
Max CH₂N₂ Accumulation > 50 mmol (High Explosion Risk)< 0.5 mmol (Steady-State, Safe)
Space-Time Yield (STY) < 10 g/L/h> 150 g/L/h
Crude Purity (HPLC) ~85% (Requires chromatography)≥ 96% (Ready for next step)
E-Factor High (Extensive solvent use)Low (Solvent efficiency optimized)

Conclusion

The validation data unequivocally demonstrates that the continuous-flow membrane reactor method is superior to the traditional batch Arndt-Eistert synthesis for producing ethyl 8-chloro-7-oxooctanoate. By architecting a self-validating, closed-loop system that prevents the accumulation of diazomethane, researchers can achieve higher yields, exceptional space-time efficiency, and—most importantly—a fundamentally safe operational environment suitable for pharmaceutical scale-up.

References

  • Title: Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Safe and Sustainable Industrial-Scale Production of Anhydrous Diazomethane via a Fully DCS/SIS-Controlled Continuous Flow System: Synthesis of α-Haloketones Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: The Journal Of Biological Chemistry (Vol 164) - Preparation of Imidazolidone Aliphatic Acids Source: Internet Archive URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in Ethyl 8-Chloro-7-Oxooctanoate Synthesis

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of functionalized intermediates is a cornerstone of innovation. Ethyl 8-chloro-7-oxooctanoate, a β-keto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of functionalized intermediates is a cornerstone of innovation. Ethyl 8-chloro-7-oxooctanoate, a β-keto ester, represents a valuable building block due to its dual reactive centers: the ketone and the ester, further functionalized with a terminal chloro group. However, the direct synthesis of this molecule is not widely documented, necessitating a considered approach to its preparation.

This guide provides a comprehensive analysis of a proposed synthetic route for ethyl 8-chloro-7-oxooctanoate via a crossed Claisen condensation. We will objectively benchmark the performance of various catalytic systems for this transformation, supported by illustrative experimental data from analogous reactions. The focus will be on explaining the causal relationships behind experimental choices to ensure a robust and reproducible synthetic strategy.

Proposed Synthetic Pathway: The Crossed Claisen Condensation

The most logical and versatile approach to the synthesis of ethyl 8-chloro-7-oxooctanoate is the crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a different, non-enolizable acylating agent. In this case, the enolate of ethyl acetate serves as the nucleophile, attacking the electrophilic carbonyl of 6-chlorohexanoyl chloride.

The choice of catalyst is paramount in directing the reaction towards the desired product while minimizing side reactions. The catalyst's primary role is to facilitate the deprotonation of the α-carbon of ethyl acetate to form the reactive enolate.

Crossed_Claisen_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products EA Ethyl Acetate P Ethyl 8-chloro-7-oxooctanoate EA->P Enolate Formation & Nucleophilic Attack CC 6-Chlorohexanoyl Chloride CC->P CAT Strong Base or Lewis Acid CAT->EA Deprotonation BP Byproduct P->BP Side Reactions Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA Solution (-78 °C) Enolate_form Form Ethyl Acetate Enolate (-78 °C) LDA_prep->Enolate_form Acylation Acylation with 6-Chlorohexanoyl Chloride (-78 °C) Enolate_form->Acylation Quench Quench with 1 M HCl Acylation->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Dry and Purify Wash->Purify

Validation

Cost-Benefit Analysis of Synthetic Strategies for Ethyl 8-Chloro-7-Oxooctanoate: A Comparative Guide

Executive Summary Ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) is a highly reactive α -chloromethyl ketone intermediate. It is predominantly utilized in the synthesis of specialized lipids, enzyme inhibitors, and thioc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) is a highly reactive α -chloromethyl ketone intermediate. It is predominantly utilized in the synthesis of specialized lipids, enzyme inhibitors, and thioctic acid (alpha-lipoic acid) analogues. The synthesis of this C10H17ClO3 compound hinges on the efficient one-carbon homologation of a C7 precursor, typically ethyl 6-chloroformylhexanoate (monoethyl pimeloyl chloride).

As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on scalability, safety, and atomic economy. This guide objectively compares the classic laboratory homologation method against modern, scalable industrial alternatives, providing actionable protocols and self-validating experimental systems.

Section 1: Mechanistic Evaluation of Synthetic Strategies

Strategy A: The Arndt-Eistert Homologation (Diazomethane Route)

Historically, the most direct laboratory method for converting an acid chloride to a chloromethyl ketone is the Arndt-Eistert reaction[1]. Ethyl 6-chloroformylhexanoate is treated with an excess of diazomethane to form an α -diazoketone, which is subsequently decomposed with anhydrous HCl[2].

Causality & Logic: The use of excess diazomethane is a critical experimental choice. Diazomethane acts not only as the nucleophile but also as a base to scavenge the HCl byproduct generated during the initial acylation. If diazomethane is not in excess, the liberated HCl prematurely reacts with the diazoketone, leading to complex mixtures of side products[1].

AE_Mechanism A Ethyl 6-chloroformylhexanoate C α-Diazoketone Intermediate A->C Nucleophilic Attack (- HCl) B Diazomethane (CH2N2) B->C E Ethyl 8-chloro-7-oxooctanoate + N2 (gas) C->E Protonation & Chloride Displacement D HCl (gas) D->E

Figure 1: Arndt-Eistert homologation pathway for chloromethyl ketone synthesis.

Strategy B: The Sulfur Ylide Route (Corey-Chaykovsky Variant)

To bypass the explosive hazards of diazomethane, modern industrial synthesis employs dimethylsulfoxonium methylide[3]. The acid chloride (or an activated ester) is reacted with the ylide to form a stable β -keto sulfur ylide.

Causality & Logic: The ylide acts as a stabilized nucleophile. Upon treatment with a chloride source (LiCl) and an acid (methanesulfonic acid, MsOH), the sulfoxonium group is protonated. This transforms it into an excellent leaving group (DMSO), which is displaced by the chloride ion via a clean SN2 mechanism, completely avoiding toxic diazo compounds[4].

Ylide_Mechanism A Ethyl 6-chloroformylhexanoate C β-Keto Sulfur Ylide A->C Acylation B Dimethylsulfoxonium Methylide B->C E Ethyl 8-chloro-7-oxooctanoate + DMSO C->E SN2 Displacement D LiCl / MsOH D->E

Figure 2: Sulfur ylide route utilizing dimethylsulfoxonium methylide.

Section 2: Quantitative Cost-Benefit Analysis

When transitioning from drug discovery to process chemistry, the evaluation metrics shift from pure yield to safety and scalability[3]. The table below summarizes the quantitative performance of three distinct strategies (including a highly scalable chloroacetate enolate condensation).

Synthetic StrategyTypical Yield (%)Reagent Cost Estimate ($/mol)Scalability RatingE-Factor EstimateKey Safety Hazard
A: Arndt-Eistert 80 - 85%$150 - $200Low (Lab Only)~15Explosive/Toxic (Diazomethane)
B: Sulfur Ylide 75 - 81%$80 - $120High (Pilot/Commercial)~25 (DMSO waste)Corrosive (MsOH)
C: Chloroacetate Condensation 65 - 70%$40 - $60Very High (Commercial)~10Exothermic Decarboxylation

Data Interpretation: While Strategy A offers the highest raw yield, its scalability is crippled by the explosive nature of diazomethane. Strategy B offers the optimal balance for pilot-scale synthesis, maintaining high yields while drastically reducing safety infrastructure costs[4].

Section 3: Experimental Methodologies & Self-Validating Protocols

Protocol A: Arndt-Eistert Synthesis (Discovery / Lab Scale)

Note: Must be performed in a specialized blast-shielded fume hood.

  • Diazomethane Generation: Generate diazomethane in situ from Diazald and KOH in an ether/water biphasic system.

    • Causality: Diazomethane is too unstable for storage; generating it as a dilute ethereal solution prevents spontaneous detonation.

  • Acylation: Add ethyl 6-chloroformylhexanoate (1.0 eq) dropwise to the ethereal diazomethane (2.5 eq) at 0 °C[2].

    • Causality: The low temperature suppresses the Wolff rearrangement, preventing the α -diazoketone from prematurely converting into a ketene.

  • Chlorination: Purge the system with N2, then bubble anhydrous HCl gas through the solution until starting material is consumed.

    • Causality: Anhydrous HCl is strictly required. Aqueous HCl would hydrate the intermediate, yielding a carboxylic acid instead of the desired chloromethyl ketone.

Self-Validating System: The chlorination step (Step 3) is self-validating via stoichiometry. The displacement of the diazo group by chloride releases exactly one molar equivalent of nitrogen gas ( N2​ ). The cessation of visible bubbling in the reaction vessel serves as an immediate, visual kinetic indicator that the conversion to ethyl 8-chloro-7-oxooctanoate is complete[2].

Protocol B: Sulfur Ylide Synthesis (Process / Pilot Scale)
  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in THF. Add potassium tert-butoxide (1.1 eq) and stir for 2 hours at room temperature.

    • Causality: A strong, sterically hindered, non-nucleophilic base is required to deprotonate the sulfoxonium salt without attacking the resulting ylide.

  • Acylation: Cool to 0 °C and add ethyl 6-chloroformylhexanoate (1.0 eq). Stir for 1 hour.

  • Cleavage: Add anhydrous LiCl (2.0 eq) followed by methanesulfonic acid (MsOH, 1.5 eq). Heat to 65 °C for 4 hours.

    • Causality: MsOH protonates the sulfoxonium oxygen, creating a neutral DMSO leaving group. LiCl provides the nucleophilic chloride necessary for the SN2 displacement[4].

Self-Validating System: The intermediate β -keto sulfur ylide is highly stable and can be monitored directly via Infrared (IR) spectroscopy. The successful formation of the ylide is validated by the disappearance of the acid chloride carbonyl stretch ( 1800 cm⁻¹) and the appearance of a highly conjugated ylide carbonyl stretch ( 1600 cm⁻¹).

Conclusion & Recommendations

For R&D discovery phases requiring rapid turnaround and small-scale synthesis, Strategy A (Arndt-Eistert) remains viable, provided strict safety protocols are enforced. However, for any scale exceeding 10 grams, Strategy B (Sulfur Ylide) is the authoritative recommendation. It eliminates the risk of explosive intermediates, utilizes readily available reagents, and provides a highly reproducible pathway to ethyl 8-chloro-7-oxooctanoate with an acceptable E-factor for pharmaceutical intermediates.

References

  • Title: Full text of "The Journal Of Biological Chemistry(164)" Source: Internet Archive URL: [Link]

  • Title: Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors Source: American Chemical Society (ACS) URL: [Link]

  • Title: Facile Preparation of N-Tosyl-L-Phenylalanine Chloromethyl Ketone Source: Bentham Science (Letters in Organic Chemistry) URL: [Link]

  • Title: Arndt–Eistert reaction Source: Wikipedia URL: [Link]

Sources

Comparative

Advanced Analytical Platforms for the Characterization of Ethyl 8-Chloro-7-oxooctanoate Byproducts: A Comparative Guide

As a critical intermediate in the total synthesis of α-lipoic acid, ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) requires stringent quality control. The synthesis of this chloromethyl ketone typically involves the homo...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the total synthesis of α-lipoic acid, ethyl 8-chloro-7-oxooctanoate (CAS 57956-78-2) requires stringent quality control. The synthesis of this chloromethyl ketone typically involves the homologation of ethyl 6-chloroformylhexanoate using diazomethane, followed by a quench with anhydrous hydrogen chloride[1][2]. However, the high electrophilicity of the chloromethyl ketone moiety makes it highly susceptible to side reactions, leading to a complex impurity profile that can derail downstream pharmaceutical manufacturing[3].

This guide objectively compares the leading analytical platforms—UPLC-QTOF-MS , GC-EI-MS , and Prep-HPLC-NMR —for the isolation, characterization, and structural elucidation of these reaction byproducts.

Mechanistic Origins of Byproduct Formation

To effectively analyze byproducts, one must first understand the chemical causality behind their formation. The synthesis of ethyl 8-chloro-7-oxooctanoate is a delicate balance of electrophilic and nucleophilic forces. When reaction parameters deviate, three primary classes of byproducts emerge:

  • Over-chlorination (e.g., Ethyl 8,8-dichloro-7-oxooctanoate): Under prolonged exposure to HCl, the ketone undergoes acid-catalyzed enolization. The resulting enol can react with excess electrophilic chlorine species, leading to di- or tri-chlorinated impurities.

  • Hydrolysis Products (e.g., 8-chloro-7-oxooctanoic acid): Chloromethyl ketones are highly sensitive to moisture[3]. If the anhydrous HCl quench is compromised by trace water, the ethyl ester undergoes rapid hydrolysis.

  • Elimination Isomers (e.g., Ethyl 7-oxooct-8-enoate): Thermal stress or the presence of trace bases during workup can trigger the elimination of HCl, forming an α,β-unsaturated ketone.

Mechanism SM Ethyl 6-chloroformylhexanoate (Starting Material) Diazo Diazo Intermediate SM->Diazo CH2N2 Target Ethyl 8-chloro-7-oxooctanoate (Target API Intermediate) Diazo->Target HCl (anhydrous) BP1 Ethyl 8,8-dichloro-7-oxooctanoate (Over-chlorination) Target->BP1 Excess HCl / Enolization BP2 8-chloro-7-oxooctanoic acid (Hydrolysis) Target->BP2 Trace H2O

Mechanistic pathways of ethyl 8-chloro-7-oxooctanoate synthesis and major byproduct formation.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends on the physicochemical properties of the suspected byproducts. Below is a comparative analysis of the three most robust platforms used in modern process chemistry.

Table 1: Performance Comparison of Analytical Platforms
MetricUPLC-QTOF-MSGC-EI-MSPrep-HPLC-NMR
Ionization / Source Electrospray Ionization (ESI+, ESI-)Electron Ionization (EI, 70 eV)Non-destructive (Magnetic Resonance)
Limit of Detection (LOD) 0.5 - 2.0 ng/mL10 - 50 ng/mL~10 µg/mL (requires isolation)
Mass Accuracy / Resolution < 2 ppm mass errorNominal mass (Unit resolution)Absolute stereochemical resolution
Structural Elucidation Excellent for exact mass & isotopesExcellent for library matchingGold standard for positional isomers
Ideal Target Byproducts Polar hydrolysis products, dimersVolatile esters, over-chlorinated speciesUnknown structural isomers
Analysis Time 5 - 10 minutes15 - 30 minutesHours (including prep/isolation)

Integrated Analytical Workflow

To achieve a comprehensive impurity profile, a multi-platform approach is often necessary. Non-polar, volatile byproducts are routed to GC-MS, while polar, thermally labile byproducts (such as hydrolyzed acids) are analyzed via LC-MS[4].

Integrated analytical workflow for comprehensive characterization of reaction byproducts.

Self-Validating Experimental Protocols

Protocol A: UPLC-QTOF-MS for Trace & Polar Byproducts

Causality: Electrospray ionization (ESI) is a "soft" ionization technique, making it ideal for detecting intact molecular ions of thermally labile chloromethyl ketones. The addition of 0.1% formic acid ensures consistent protonation ([M+H]⁺) without causing the on-column degradation typically seen with stronger acids like TFA.

  • Sample Preparation: Dilute the crude reaction mixture 1:1000 in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

  • MS Detection: Operate the QTOF in positive ESI mode. Scan range: m/z 100–1000.

  • Self-Validation Step: Inject a blank solvent immediately after the highest concentration sample. If carryover is detected, the byproduct quantification is invalid. Adjust the needle wash solvent to 50:50 Methanol:Isopropanol to eliminate hydrophobic carryover.

Protocol B: GC-EI-MS for Volatile Esters & Over-Chlorination

Causality: A 5% phenyl-methylpolysiloxane stationary phase separates analytes by boiling point while providing enough polarizability to resolve positional isomers of the chlorinated aliphatic chain. The 70 eV EI source provides highly reproducible fragmentation (e.g., McLafferty rearrangements) for structural elucidation.

  • Sample Preparation: Perform a liquid-liquid extraction of the crude mixture using Hexane/Water to isolate the non-polar esters. Dry the organic layer over anhydrous Na₂SO₄.

  • Injection: Inject 1 µL into the GC inlet with a split ratio of 1:50.

  • Oven Program: Initial temp 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validation Step (Thermal Degradation Check): Chloromethyl ketones can degrade in hot GC inlets. To ensure an observed elimination byproduct (e.g., ethyl 7-oxooct-8-enoate) is not an analytical artifact, inject the sample at three different inlet temperatures (150°C, 200°C, 250°C). If the peak area ratio of the byproduct to the main product increases with temperature, the byproduct is an artifact of the instrument, and LC-MS must be used instead.

Data Interpretation: The Logic of Isotopic Signatures

When identifying halogenated byproducts, the mass spectrometer acts as a mathematically self-validating tool due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • Target Product (Mono-chlorinated): Ethyl 8-chloro-7-oxooctanoate will exhibit an [M+H]⁺ and [M+H+2]⁺ peak with a strict 3:1 intensity ratio .

  • Over-chlorinated Byproduct (Di-chlorinated): If enolization leads to ethyl 8,8-dichloro-7-oxooctanoate, the mass spectrum will display a distinct 9:6:1 ratio for the [M+H]⁺, [M+H+2]⁺, and[M+H+4]⁺ peaks.

  • Hydrolysis Byproduct: The loss of the ethyl group (Δ 28 Da) combined with the retention of the 3:1 chlorine isotopic signature confirms the presence of 8-chloro-7-oxooctanoic acid.

By cross-referencing exact mass data from the QTOF with the fragmentation libraries generated by the GC-EI-MS, researchers can definitively map the byproduct profile without requiring custom-synthesized reference standards for every impurity.

References

  • Full text of "The Journal Of Biological Chemistry(164)" Internet Archive[Link]

  • Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis Journal of Chemical Research, Synopses (RSC Publishing)[Link]

  • Mechanism-Driven Metabolic Engineering for Bio-Based Production of Free R-Lipoic Acid in Saccharomyces cerevisiae Mitochondria National Center for Biotechnology Information (PMC)[Link]

Sources

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